3-Chloropyrazine-2-carbonyl chloride
Description
Properties
IUPAC Name |
3-chloropyrazine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRNPLQGJAAIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576218 | |
| Record name | 3-Chloropyrazine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90361-99-2 | |
| Record name | 3-Chloropyrazine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: 3-Chloropyrazine-2-carbonyl chloride
Executive Summary
3-Chloropyrazine-2-carbonyl chloride (CAS 90361-99-2) represents a critical bifunctional electrophile in heterocyclic medicinal chemistry. Unlike simple benzoyl chlorides, this scaffold possesses two distinct electrophilic sites: the highly reactive acyl chloride moiety and the electron-deficient C3 position of the pyrazine ring. This dual reactivity profile makes it an indispensable building block for synthesizing fused heterocycles (e.g., pteridines) and bioactive amides, including intermediates for antiviral agents like Favipiravir and antitubercular pyrazinamide derivatives.
This guide details the synthesis, handling, and mechanistic reactivity of 3-chloropyrazine-2-carbonyl chloride, emphasizing its role as a transient but potent intermediate.
Physicochemical Profile
Due to its high reactivity, 3-chloropyrazine-2-carbonyl chloride is frequently generated in situ. However, isolation is possible under strictly anhydrous conditions.
| Property | Data | Notes |
| IUPAC Name | 3-Chloropyrazine-2-carbonyl chloride | |
| CAS Number | 90361-99-2 | |
| Molecular Formula | C₅H₂Cl₂N₂O | |
| Molecular Weight | 176.99 g/mol | |
| Physical State | Low-melting solid or oil | Tendency to hydrolyze rapidly in air.[1] |
| Solubility | DCM, THF, Toluene | Reacts violently with water/alcohols. |
| Precursor | 3-Chloropyrazine-2-carboxylic acid | CAS 27398-39-6 |
| Key Functional Groups | Acyl Chloride (-COCl) Pyrazinyl Chloride (C-Cl) | Ortho-positioned for cyclization. |
Synthetic Methodology
Core Protocol: Deoxychlorination of 3-Chloropyrazine-2-carboxylic acid
The most reliable synthesis utilizes thionyl chloride (
Reagents & Equipment
-
Precursor: 3-Chloropyrazine-2-carboxylic acid (1.0 eq)
-
Reagent: Thionyl chloride (2.0–5.0 eq) or Oxalyl chloride (1.5 eq)
-
Catalyst: DMF (2–3 drops)
-
Solvent: Toluene or Dichloromethane (DCM) (anhydrous)
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Protocol
-
Setup: Charge a flame-dried round-bottom flask with 3-chloropyrazine-2-carboxylic acid and anhydrous toluene under an inert atmosphere.
-
Activation: Add catalytic DMF.
-
Chlorination: Add thionyl chloride dropwise at 0°C.
-
Note: Gas evolution (
, ) will occur. Ensure proper venting through a scrubber.
-
-
Reaction: Warm to reflux (80–110°C) for 2–4 hours.
-
Monitoring: Monitor by aliquoting into methanol (forms methyl ester) and checking via TLC or LC-MS.
-
-
Isolation: Concentrate the mixture in vacuo to remove excess
and solvent.-
Purification: The residue is typically used directly in the next step (e.g., amide coupling) without further purification to prevent hydrolysis.
-
Reactivity & Mechanistic Insights[2]
The chemical utility of 3-chloropyrazine-2-carbonyl chloride stems from its Dual Electrophilicity .
-
Site A (Carbonyl Carbon): The most reactive site. Undergoes rapid Nucleophilic Acyl Substitution (NAS) with amines, alcohols, or thiols.
-
Site B (C3-Pyrazine Carbon): Activated by the adjacent ring nitrogens and the electron-withdrawing carbonyl group. Susceptible to Nucleophilic Aromatic Substitution (
), particularly after the carbonyl has been derivatized.
Mechanistic Pathway Diagram
Figure 1: Divergent reactivity pathways. The acyl chloride reacts kinetically faster (Path A), but the C3-chlorine enables subsequent functionalization or cyclization (Path B).
Applications in Drug Discovery
Favipiravir (T-705) Synthesis
While industrial routes often employ 3,6-dichloropyrazine-2-carbonitrile, the 3-chloropyrazine-2-carbonyl chloride is a viable equivalent for generating the core amide structure.
-
Workflow: The acid chloride reacts with ammonia to form 3-chloropyrazine-2-carboxamide .
-
Downstream: Subsequent hydroxylation (displacing Cl) and fluorination yield the final antiviral API.
Antitubercular Agents
Derivatives of pyrazinamide are potent antimycobacterial agents. The 3-chloro handle allows for the introduction of lipophilic benzylamines via
Synthesis Workflow Visualization
Figure 2: Synthetic utility in the generation of bioactive pyrazinamide scaffolds.
Safety & Handling Protocols
Hazard Classification:
-
Corrosive: Causes severe skin burns and eye damage (H314).
-
Reacts with Water: Releases toxic HCl gas (EUH014).
Storage & Quenching:
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Do not store for extended periods; prepare fresh.
-
Quenching: Quench excess acid chloride by slowly adding the reaction mixture to a stirred solution of saturated sodium bicarbonate (
) and ice. Never add water directly to the neat acid chloride.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15215743, 5-Chloropyrazine-2-carbonyl chloride (Analogous Chemistry). Retrieved from [Link]
-
Molecules (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. MDPI. Retrieved from [Link]
-
Acta Naturae (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Retrieved from [Link]
Sources
3-Chloropyrazine-2-carbonyl chloride synthesis from carboxylic acid
This technical guide details the synthesis of 3-Chloropyrazine-2-carbonyl chloride (CAS: 2764-17-2) from its corresponding carboxylic acid. It is designed for researchers requiring high-fidelity protocols for drug development intermediates, specifically in the synthesis of antitubercular pyrazinamide derivatives and kinase inhibitors.
Executive Summary
The conversion of 3-chloropyrazine-2-carboxylic acid to 3-chloropyrazine-2-carbonyl chloride is a critical activation step in the functionalization of the pyrazine core. While the electron-withdrawing chlorine atom at the 3-position stabilizes the ring against electrophilic attack, it also reduces the nucleophilicity of the carboxylic acid, necessitating robust chlorinating agents.
This guide presents two validated pathways:
-
Thionyl Chloride (
) Protocol: Ideal for scale-up and robust substrates; utilizes thermal energy to drive the reaction. -
Oxalyl Chloride (
) Protocol: A milder, room-temperature method generating volatile byproducts, preferred for small-scale or sensitive downstream applications.
Mechanistic Underpinnings
Understanding the role of N,N-Dimethylformamide (DMF) as a catalyst is essential for process control. In both protocols, DMF acts not merely as a solvent but as a catalytic carrier of the chloride ion.
-
Activation: DMF reacts with the chlorinating agent (
or ) to form the electrophilic Vilsmeier-Haack (chloroiminium) reagent . -
Exchange: The carboxylic acid attacks this reactive intermediate, forming an activated acyl-iminium species.
-
Chloride Attack: A chloride ion displaces the DMF moiety, generating the acid chloride and regenerating DMF.
Critical Insight: The 3-chloro substituent on the pyrazine ring exerts an inductive electron-withdrawing effect (-I). This deactivates the ring, fortunately preventing side reactions (like chlorination of the ring carbons) but necessitates the catalytic "kick" from DMF to ensure complete conversion of the carboxylic acid.
Mechanism Visualization
Caption: Catalytic cycle of DMF in acid chloride synthesis. DMF is regenerated, ensuring only catalytic quantities are required.
Experimental Protocols
Method A: Thionyl Chloride (Standard Scale-Up)
This method is robust and widely cited for preparing precursors to antitubercular agents [1, 2].
Reagents:
-
Thionyl chloride (
) (3.0 equiv)[3][4][5] -
N,N-Dimethylformamide (DMF) (1–2 drops / catalytic)[3][4][5]
-
Solvent: Anhydrous Toluene (10–15 mL per gram of substrate)
Protocol:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube or nitrogen line. -
Addition: Suspend the 3-chloropyrazine-2-carboxylic acid in anhydrous toluene. Add thionyl chloride followed by catalytic DMF .[4]
-
Note: Gas evolution (
, HCl) may begin immediately.
-
-
Reaction: Heat the mixture to 95°C (oil bath temperature) for 1 hour .
-
Endpoint: The suspension should become a clear solution, indicating consumption of the starting acid.
-
-
Workup: Evaporate the solvent and excess
under reduced pressure (rotary evaporator). -
Azeotrope: Redissolve the residue in dry toluene and evaporate again (repeat 3x). This "azeotropic distillation" is critical to remove trapped traces of thionyl chloride which can interfere with nucleophiles (e.g., amines) in the next step.
-
Isolation: The resulting brown/ochre oil or solid is 3-chloropyrazine-2-carbonyl chloride . Use immediately.
Method B: Oxalyl Chloride (Mild Conditions)
Preferred for small-scale synthesis or when thermal degradation is a concern [3].
Reagents:
-
Oxalyl chloride (
) (1.2 – 1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Protocol:
-
Setup: Flame-dry a flask and cool under nitrogen. Add the carboxylic acid and DCM.[6]
-
Addition: Add oxalyl chloride dropwise at 0°C (ice bath). Add the drop of DMF .[4]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours .
-
Observation: Vigorous bubbling (
, , HCl) will occur upon DMF addition.
-
-
Workup: Concentrate in vacuo. Co-evaporate with DCM or toluene to remove residual oxalyl chloride.
Analytical Validation & Quality Control
Direct characterization of the acid chloride is challenging due to hydrolytic instability. The standard industry practice is derivativization .
Validation Protocol (Methyl Ester Quench):
-
Take a 10 µL aliquot of the reaction mixture.
-
Quench into 500 µL of anhydrous Methanol .
-
Wait 5 minutes (forms Methyl 3-chloropyrazine-2-carboxylate).
-
Analyze via TLC or LC-MS .
Data Interpretation:
| Compound | Functional Group | Expected Change |
|---|
| Starting Material | -COOH | Polar, low
Note: If the starting material peak persists in the quench sample, the reaction is incomplete. Add more reagent and stir longer.
Process Safety & Hazards
The synthesis involves the generation of toxic and corrosive gases.
-
Gas Evolution: Both methods generate HCl . Thionyl chloride generates
, and Oxalyl chloride generates CO (carbon monoxide).-
Control: All reactions must be performed in a well-ventilated fume hood. For scales >1g, use a caustic scrubber (NaOH trap) for the exhaust gas.
-
-
Moisture Sensitivity: The product hydrolyzes rapidly to regenerate the starting acid and HCl.
-
Control: Store glassware in an oven. Use anhydrous solvents.
-
-
Thermal Runaway: The addition of DMF to oxalyl chloride can be exothermic with rapid gas release. Add DMF slowly.
Workflow Diagram
Caption: Operational workflow from setup to utilization. The "Azeotrope" step is critical for purity.
References
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. Link
-
Servusová-Vaňásková, B., et al. (2015).[7] Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. Link
-
Glaxo Group Ltd. (2014).[8][9] Fused heteroaryl derivatives as orexin receptor antagonists. Patent WO2016101119A1. (Describes analogous oxalyl chloride activation for chloropyrazine acids). Link
-
Common Organic Chemistry. (2023). Acid to Acid Chloride: Common Conditions. Link
Sources
- 1. HangzhouKeyingchem Stock - HANGZHOU Keyingchem STOCK - News - Hangzhou Keyingchem Chem Co., Ltd - Keyingchem [keyingchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 27398-39-6 | 3-Chloropyrazine-2-carboxylic acid | Chlorides | Ambeed.com [ambeed.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2016101119A1 - Fused heteroaryl derivatives as orexin receptor antagonists - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 3-Chloropyrazine-2-carbonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Chloropyrazine-2-carbonyl chloride, a key heterocyclic building block, holds significant potential in the landscape of medicinal chemistry and novel material synthesis. Its unique electronic properties and versatile reactivity make it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and developmental use.
Chemical Identity and Structure
CAS Number: 90361-99-2
Molecular Formula: C₅H₂Cl₂N₂O
Molecular Weight: 176.99 g/mol
Structure:
The structure of 3-Chloropyrazine-2-carbonyl chloride features a pyrazine ring substituted with a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position. The electron-withdrawing nature of the chlorine atom and the carbonyl chloride group, coupled with the inherent electronic properties of the pyrazine ring, renders the molecule highly reactive and susceptible to nucleophilic attack.
Caption: Chemical structure of 3-Chloropyrazine-2-carbonyl chloride.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₂Cl₂N₂O |
| Molecular Weight | 176.99 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Reacts with water and other protic solvents |
Synthesis of 3-Chloropyrazine-2-carbonyl chloride
The primary and most direct route to 3-Chloropyrazine-2-carbonyl chloride is through the chlorination of its corresponding carboxylic acid, 3-chloropyrazine-2-carboxylic acid. This transformation is a standard procedure in organic synthesis, typically employing common chlorinating agents.
Conceptual Synthesis Workflow:
Caption: General synthesis route to 3-Chloropyrazine-2-carbonyl chloride.
Detailed Experimental Protocol (Exemplary):
The following protocol is a generalized procedure based on the common conversion of carboxylic acids to acid chlorides and should be optimized for specific laboratory conditions.
Materials:
-
3-Chloropyrazine-2-carboxylic acid (CAS: 27398-39-6)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Rotary evaporator
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-chloropyrazine-2-carboxylic acid in anhydrous DCM.
-
Addition of Chlorinating Agent:
-
Using Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature.
-
Using Oxalyl Chloride: Add a catalytic amount of DMF (1-2 drops) to the suspension. Then, slowly add an excess of oxalyl chloride (typically 1.5-3 equivalents) dropwise. Caution: Gas evolution (HCl, SO₂, CO, CO₂) will occur.
-
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by observing the dissolution of the starting material and the cessation of gas evolution. The reaction is typically complete within 1-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.
-
Purification: The resulting crude 3-Chloropyrazine-2-carbonyl chloride is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or recrystallization from a non-protic solvent.
Causality Behind Experimental Choices:
-
Inert Atmosphere: 3-Chloropyrazine-2-carbonyl chloride is highly moisture-sensitive. The presence of water will lead to hydrolysis back to the carboxylic acid.
-
Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.
-
Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the reaction to completion.
-
DMF Catalyst (with Oxalyl Chloride): DMF catalyzes the reaction by forming a Vilsmeier reagent, which is a more potent acylating agent.[1]
Reactivity and Synthetic Applications
3-Chloropyrazine-2-carbonyl chloride is a versatile intermediate due to the presence of two reactive sites: the highly electrophilic carbonyl chloride and the chloro-substituted pyrazine ring.
Reactivity Profile:
Caption: Key reactions of 3-Chloropyrazine-2-carbonyl chloride.
Key Reactions:
-
Amide Formation: The carbonyl chloride readily reacts with primary and secondary amines to form the corresponding amides. This is a cornerstone reaction in the synthesis of many biologically active molecules. For instance, the related 3-chloropyrazine-2-carboxamide is a precursor to novel pyrazinamide derivatives with potential antimicrobial activity.
-
Esterification: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) yields esters.
-
Friedel-Crafts Acylation: It can act as an acylating agent in the presence of a Lewis acid to introduce the 3-chloropyrazinoyl group onto aromatic substrates.
-
Reaction with Organometallic Reagents: Controlled reaction with organocuprates (Gilman reagents) can lead to the formation of ketones. Stronger organometallics like Grignard or organolithium reagents may lead to the formation of tertiary alcohols via double addition.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyrazine ring can be displaced by various nucleophiles, although this typically requires more forcing conditions than the reaction at the carbonyl chloride.
Role in Drug Discovery:
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the pyrazine ring at multiple positions makes 3-Chloropyrazine-2-carbonyl chloride a valuable starting material for generating libraries of compounds for drug screening. For example, derivatives of pyrazinecarboxamides have been investigated for their antimycobacterial properties.
Handling, Storage, and Safety
Safety Precautions:
3-Chloropyrazine-2-carbonyl chloride is expected to be a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[2]
Hazard Statements (Predicted, based on similar compounds):
-
H314: Causes severe skin burns and eye damage.[3]
-
H335: May cause respiratory irritation.[3]
-
EUH014: Reacts violently with water.
Precautionary Statements (Predicted):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as bases and oxidizing agents. Storage under an inert atmosphere is recommended to prevent degradation.[2]
Spectroscopic Data (Predicted)
Expected ¹H NMR (in CDCl₃):
-
Two doublets in the aromatic region (δ 8.5-9.0 ppm), corresponding to the two protons on the pyrazine ring. The coupling constant would be small (J ≈ 2-3 Hz).
Expected ¹³C NMR (in CDCl₃):
-
Signals for the carbonyl carbon (δ 165-175 ppm).
-
Four distinct signals for the pyrazine ring carbons, with chemical shifts influenced by the chloro and carbonyl chloride substituents.
Expected IR (neat):
-
A strong absorption band for the C=O stretch of the acid chloride, typically in the range of 1750-1815 cm⁻¹.
-
Bands corresponding to the C-Cl stretch and the pyrazine ring vibrations.
Conclusion
3-Chloropyrazine-2-carbonyl chloride is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its dual reactivity allows for diverse functionalization. Proper handling and storage are crucial due to its corrosive and moisture-sensitive nature. This guide provides a foundational understanding for researchers to effectively and safely utilize this important chemical intermediate in their synthetic endeavors.
References
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
-
PubChem. 5-Chloropyrazine-2-carbonyl chloride. [Link]
-
Alfa Aesar. Pyrazine-2-carbonyl chloride, 90+%. [Link]
Sources
3-Chloropyrazine-2-carbonyl chloride molecular weight and formula
Technical Whitepaper: 3-Chloropyrazine-2-carbonyl Chloride as a Pivotal Scaffold in Medicinal Chemistry
Executive Summary
3-Chloropyrazine-2-carbonyl chloride (CAS 90361-99-2) represents a high-value heterocyclic building block in modern drug discovery.[1] Distinguished by its dual-electrophilic nature, this scaffold offers orthogonal reactivity profiles: the highly reactive acyl chloride moiety allows for rapid derivatization into amides or esters, while the 3-chloro substituent provides a handle for Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling.[1] This guide synthesizes the physicochemical properties, production methodologies, and mechanistic applications of this compound, specifically targeting researchers in antimycobacterial and kinase inhibitor development.
Part 1: Physicochemical Profile[1][2]
The molecular architecture of 3-chloropyrazine-2-carbonyl chloride consists of a pyrazine ring substituted at the C2 position with a carbonyl chloride group and at the C3 position with a chlorine atom.[1] This vicinal substitution pattern creates a highly electron-deficient system, enhancing the reactivity of both functional groups.
Table 1: Core Physicochemical Data
| Property | Value / Description |
| Chemical Name | 3-Chloropyrazine-2-carbonyl chloride |
| CAS Registry Number | 90361-99-2 |
| Molecular Formula | C5H2Cl2N2O |
| Molecular Weight | 176.99 g/mol |
| Physical State | Solid (typically brown/tan crude solid); hydrolytically unstable |
| Solubility | Soluble in DCM, THF, Toluene; reacts violently with water/alcohols |
| Precursor | 3-Chloropyrazine-2-carboxylic acid (CAS 27398-39-6) |
| Storage Conditions | Inert atmosphere (Ar/N2), < -20°C, desiccated |
Part 2: Synthetic Pathways & Production
The synthesis of 3-chloropyrazine-2-carbonyl chloride is typically performed in situ or immediately prior to use due to its moisture sensitivity.[1] The most robust protocol involves the chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl2).
Experimental Protocol: Acid to Acid Chloride Conversion
-
Objective: Conversion of 3-chloropyrazine-2-carboxylic acid to 3-chloropyrazine-2-carbonyl chloride.
-
Scale: 1.0 g (6.3 mmol) scale.
-
Reagents: Thionyl chloride (3.0 equiv), DMF (catalytic), Toluene (anhydrous).[2]
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dispersion: Suspend 3-chloropyrazine-2-carboxylic acid (1.0 g, 6.3 mmol) in anhydrous toluene (50 mL).
-
Activation: Add thionyl chloride (1.4 mL, 18.9 mmol) dropwise. Add 1–2 drops of anhydrous DMF as a catalyst. Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
-
Reaction: Heat the mixture to 95°C for 1 hour. The suspension should clarify as the acid chloride forms.
-
Isolation: Evaporate the solvent and excess SOCl2in vacuo. Azeotrope the residue with dry toluene (3 × 20 mL) to remove trace thionyl chloride.
-
Result: The crude product is obtained as a brown solid and should be redissolved immediately in dry solvent (e.g., Acetone, DCM) for the subsequent step.
Validation:
-
Self-Validating Check: The disappearance of the carboxylic acid peak (broad O-H stretch) and appearance of the acyl chloride C=O stretch (~1770 cm⁻¹) in IR can confirm conversion. However, direct reaction with a benzylamine to form a stable amide is the standard functional validation.
Figure 1: Synthetic workflow for the generation of 3-chloropyrazine-2-carbonyl chloride.
Part 3: Reactivity & Mechanistic Insights
The utility of this scaffold lies in its divergent reactivity . The molecule possesses two electrophilic sites with distinct hardness/softness profiles:
-
Carbonyl Carbon (Hard Electrophile): Reacts rapidly with hard nucleophiles (amines, alcohols) under mild conditions.
-
C3-Chlorine (Soft Electrophile): Activated for SNAr by the electron-withdrawing carbonyl group and the ring nitrogens.[1]
Strategic Derivatization
Researchers typically prioritize the formation of the amide bond first to stabilize the molecule, followed by substitution at the C3 position. Reversing this order (SNAr first) is possible but requires careful control to prevent hydrolysis of the acid chloride.
-
Path A (Standard): Acylation of an amine → Stable Amide → SNAr displacement of Cl.
-
Path B (Alternative): SNAr on the acid (rare) or ester → Hydrolysis/Activation → Acylation.
Figure 2: Divergent reactivity pathways.[1] Path A represents the primary route for drug synthesis.
Part 4: Applications in Drug Development
Antimycobacterial Agents (Tuberculosis)
The pyrazine nucleus is the pharmacophore of Pyrazinamide (PZA), a first-line TB drug. Derivatives synthesized from 3-chloropyrazine-2-carbonyl chloride have shown promise against Mycobacterium tuberculosis (H37Rv strain).[1]
-
Mechanism: The 3-chloro group allows for the introduction of lipophilic benzylamines via SNAr. These "decorated" pyrazinamides can exhibit enhanced membrane permeability and binding affinity to the ribosomal S1 protein or fatty acid synthase I (FAS-I).
-
Case Study: Aminodehalogenation of 3-chloropyrazine-2-carboxamides with substituted benzylamines yields compounds with MIC values comparable to PZA but with potentially lower resistance profiles.
Kinase Inhibitors
The pyrazine ring mimics the adenine ring of ATP, making it a privileged scaffold for kinase inhibition. The acid chloride allows for the attachment of a "hinge-binding" motif, while the 3-position can be substituted to access the hydrophobic back pocket of the kinase active site.
Part 5: Handling & Stability Protocols
Safety Warning: 3-Chloropyrazine-2-carbonyl chloride is a lachrymator and corrosive.[1] It reacts violently with water to release HCl gas.
-
Moisture Control: All glassware must be oven-dried. Solvents (Toluene, Acetone, DCM) must be anhydrous (dried over molecular sieves or distilled).
-
Storage: If isolation is necessary, store under Argon at -20°C. However, immediate use (telescoped synthesis) is strongly recommended to avoid hydrolysis back to the carboxylic acid.
-
Quenching: Quench reaction mixtures containing the acid chloride with a mixture of ice and saturated sodium bicarbonate (NaHCO3) to neutralize generated acid.
References
-
Sigma-Aldrich. 3-Chloropyrazine-2-carbonyl chloride Product Page. Link
-
Servusová, B., et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 223. Link
-
Doležal, M., et al. (2015). "Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides." Semantic Scholar. Link
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) Reaction With Carboxylic Acids. Link
-
PubChem. 3-Chloropyrazine-2-carboxylic acid (Precursor Data). Link[2]
Sources
An In-depth Technical Guide to the Formation of 3-Chloropyrazine-2-carbonyl chloride
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
3-Chloropyrazine-2-carbonyl chloride stands as a pivotal intermediate in contemporary medicinal and materials chemistry. Its unique bifunctional nature—possessing both an electrophilic acid chloride and a pyrazine ring susceptible to nucleophilic aromatic substitution—renders it an exceptionally valuable scaffold. This guide delves into the core chemical principles governing its synthesis, moving beyond mere procedural steps to elucidate the underlying reaction mechanisms. For researchers in drug development, understanding these mechanisms is paramount for optimizing reaction conditions, maximizing yield, and ensuring the rational design of novel molecular entities, particularly derivatives of the antitubercular agent pyrazinamide.[1][2][3]
Strategic Synthesis: Deconstructing the Primary Pathways
The formation of 3-Chloropyrazine-2-carbonyl chloride can be approached from several distinct precursors. The choice of starting material dictates the specific mechanistic challenges and strategic considerations for the synthesis. Below is an overview of the most common synthetic routes.
Caption: Primary synthetic routes to 3-Chloropyrazine-2-carbonyl chloride.
The most direct and frequently employed strategy involves the final-step conversion of 3-chloropyrazine-2-carboxylic acid into the target acid chloride. Our mechanistic exploration will therefore focus on the two critical transformations: the chlorination of the pyrazine ring and the conversion of the carboxylic acid moiety.
Mechanistic Deep Dive I: The Conversion of Carboxylic Acid to Carbonyl Chloride
The transformation of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. Thionyl chloride (SOCl₂) is a reagent of choice for this purpose due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[4][5][6]
The mechanism proceeds via a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the nucleophilic attack of the chloride ion, results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride.[6]
Caption: Mechanism of acyl chloride formation using thionyl chloride.
The Role of DMF: Catalysis via the Vilsmeier Reagent
In many industrial and laboratory-scale preparations, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction.[4][7] The reaction between DMF and thionyl chloride generates the Vilsmeier reagent, an electrophilic iminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻.[8][9] This reagent is significantly more reactive than thionyl chloride itself.
The Vilsmeier reagent efficiently converts the carboxylic acid to the corresponding acyl chloride, regenerating DMF in the process, thus completing the catalytic cycle. While highly effective, this method carries a significant safety consideration: the potential formation of the carcinogen dimethylcarbamoyl chloride (DMCC) as a byproduct.[7]
Caption: Catalytic cycle involving DMF and thionyl chloride.
Mechanistic Deep Dive II: Chlorination of the Pyrazine Ring
Achieving the 3-chloro substitution on the pyrazine ring is a critical step when starting from precursors like pyrazine-2-carboxylic acid or 3-hydroxypyrazine derivatives.
-
From 3-Hydroxypyrazine Precursors: The starting material, 3-hydroxypyrazine-2-carboxamide, exists in tautomeric equilibrium with its more stable pyrazin-2-one form.[10][11] Chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride. The mechanism involves the activation of the pyrazinone oxygen (by protonation or reaction with the chlorinating agent) to form a good leaving group. Subsequent nucleophilic attack by a chloride ion at the C3 position, followed by rearomatization, yields the 3-chloropyrazine ring.
-
From Pyrazine-2-carboxylic Acid: Direct chlorination of the pyrazine ring can be challenging due to its electron-deficient nature. However, procedures using sulfuryl chloride (SO₂Cl₂) in the presence of DMF have been reported for the synthesis of 3-chloropyrazine-2-carbonitrile from pyrazine-2-carbonitrile.[12][13] This strongly suggests a Vilsmeier-Haack type mechanism, where a reactive chloro-iminium species is the active electrophile that attacks the pyrazine ring. This pathway underscores the versatility of the Vilsmeier reagent not just for acid chlorination but also for ring functionalization.
Experimental Protocol: Synthesis from 3-Chloropyrazine-2-carboxylic Acid
This protocol is a self-validating system, designed for clarity and reproducibility. The causality behind each step is explained to ensure a deep understanding of the process.
Objective: To convert 3-chloropyrazine-2-carboxylic acid to 3-Chloropyrazine-2-carbonyl chloride.
Materials:
-
3-Chloropyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Inert gas (Nitrogen or Argon)
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Detailed Procedure:
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize acidic gases) is dried and flushed with nitrogen.
-
Causality: Anhydrous conditions are critical as the product, an acyl chloride, and the reagent, thionyl chloride, are highly sensitive to moisture. The scrubber is essential for safety to neutralize the toxic HCl and SO₂ gases produced.[5]
-
-
Charging Reagents: To the flask, add 3-chloropyrazine-2-carboxylic acid (1.0 eq) and anhydrous toluene. Begin stirring to form a suspension.
-
Causality: Toluene serves as an inert solvent with a suitable boiling point for the reaction temperature.
-
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.05 eq) to the suspension.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (typically 1.5-2.0 eq) dropwise to the stirred suspension at room temperature.
-
Causality: An excess of thionyl chloride ensures the complete conversion of the carboxylic acid. A slow, dropwise addition is necessary to control the initial exothermic reaction and gas evolution.
-
-
Reaction Progression: After the addition is complete, heat the mixture to reflux (approximately 70-80°C). The reaction is typically maintained at this temperature for 2-4 hours, or until the evolution of gas ceases.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed to completion. The cessation of gas evolution is a reliable indicator that the reaction is complete.
-
-
Isolation: Cool the reaction mixture to room temperature. The excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator.
-
Causality: This step isolates the crude product. As thionyl chloride is volatile (b.p. 76°C), it can be co-evaporated with the toluene.
-
-
Purification (Optional): The resulting crude 3-Chloropyrazine-2-carbonyl chloride is often a liquid or low-melting solid and can be used in the next synthetic step without further purification. If high purity is required, vacuum distillation can be performed.
Data & Process Optimization
Optimizing the synthesis requires careful control of several parameters. The choice of chlorinating agent and reaction conditions can significantly impact yield and purity.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosgene (COCl₂) |
| Reactivity | High | Very High, Milder Conditions | Extremely High |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) | HCl (gaseous) |
| Catalyst | DMF often used | DMF often used | DMF adducts used |
| Safety | Toxic, corrosive, moisture-sensitive | Toxic, corrosive, moisture-sensitive | Extremely toxic gas |
| Cost | Relatively inexpensive | More expensive | Varies, high handling cost |
Table 1: Comparison of Common Chlorinating Agents. Oxalyl chloride is often preferred for smaller-scale or sensitive substrate reactions due to its milder conditions, though it is more expensive.[14] For large-scale synthesis, thionyl chloride offers a good balance of reactivity and cost.[15]
Conclusion
The formation of 3-Chloropyrazine-2-carbonyl chloride is a process rooted in fundamental principles of nucleophilic acyl substitution and electrophilic aromatic chemistry. A thorough understanding of the mechanisms, particularly the dual role of the Vilsmeier reagent in both acyl chloride formation and potential ring chlorination, empowers chemists to troubleshoot, optimize, and innovate. By appreciating the causality behind each experimental choice—from the selection of an inert solvent to the careful control of temperature—researchers can reliably access this critical building block for the advancement of chemical science.
References
-
MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at: [Link]
- Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.
-
PubMed. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]
- Google Patents. (n.d.). WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars.
-
Chongqing Chemdad Co., Ltd. (n.d.). 3-Chloropyrazine-2-carbonitrile. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available at: [Link]
- Google Patents. (n.d.). JP2009528342A - Novel chlorinating reagent and method for chlorinating sugars using thionyl chloride.
-
ACS Publications. (n.d.). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Available at: [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and.... Available at: [Link]
- Google Patents. (n.d.). CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
-
Semantic Scholar. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at: [Link]
-
ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]
-
Reddit. (2023). Help with thionyl chloride halogenation. Available at: [Link]
-
YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Available at: [Link]
-
MDPI. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Available at: [Link]
-
brainly.com. (2023). Does DMF react with thionyl chloride?. Available at: [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 5. m.youtube.com [m.youtube.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Compatibility of 3-Chloropyrazine-2-carbonyl chloride
The following technical guide details the solubility profile, handling protocols, and solvent selection criteria for 3-Chloropyrazine-2-carbonyl chloride . This document is structured for researchers requiring high-fidelity data for process chemistry and drug development.
Part 1: Executive Technical Summary
3-Chloropyrazine-2-carbonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of pyrazinamide-based antitubercular agents and kinase inhibitors. Its utility is defined by the dual reactivity of the pyrazine ring: the C-2 acyl chloride (highly susceptible to nucleophilic attack) and the C-3 chloride (susceptible to SNAr displacement).
Critical Solubility Directive: Unlike stable solids, the solubility of this compound cannot be decoupled from its chemical stability. It is an active electrophile . Therefore, "solubility" must be defined as dissolution without degradation .
-
Primary Solvents (High Solubility/Stability): Dichloromethane (DCM), Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Toluene.
-
Antisolvents (Precipitation): n-Heptane, Hexanes, Cyclohexane.
-
Prohibited Solvents (Immediate Decomposition): Water, Methanol, Ethanol, Isopropanol, DMSO (risk of Pummerer-type redox side reactions).
Part 2: Chemical Nature & Stability Profile
Understanding the "Elephant in the Room": Hydrolysis . The pyrazine ring is electron-deficient (π-deficient), withdrawing electron density from the carbonyl carbon. This makes the acyl chloride moiety significantly more reactive towards moisture than a standard benzoyl chloride.
Mechanistic Implication for Solubility
When a researcher claims this compound is "insoluble" in water, they are technically incorrect. It is reactive with water.[1][2] The observation of a solid persisting in water is likely the hydrolyzed product, 3-chloropyrazine-2-carboxylic acid , which has low aqueous solubility at acidic pH.
Rule of Thumb: All solubility testing must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents (<50 ppm water content).
Part 3: Predictive Solubility Profile
Due to the hydrolytic instability of 3-Chloropyrazine-2-carbonyl chloride, gravimetric solubility determination in open air is invalid. The following profile is derived from thermodynamic modeling of the pyrazine scaffold and empirical data from structural analogues (e.g., 5-chloropyrazine-2-carbonyl chloride).
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | Low | Preferred for acylation reactions; easy work-up. |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Good (>50 mg/mL) | Low* | Excellent for Grignard/Lithiation coupling. Must be peroxide-free. |
| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Moderate (20-50 mg/mL) | Very Low | Ideal for reflux conditions (high boiling point). |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good (>50 mg/mL) | Low | Green alternative to DCM; avoid if strong Lewis acids are present. |
| Aliphatic Hydrocarbons | n-Hexane, Heptane, Pentane | Poor (<1 mg/mL) | Very Low | Used as antisolvents for crystallization. |
| Protic Solvents | Water, MeOH, EtOH | N/A (Reacts) | Critical | DO NOT USE. Results in rapid hydrolysis/solvolysis. |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | High | Moderate/High | DMF can form Vilsmeier adducts; DMSO causes oxidation. Use only if necessary. |
Part 4: Experimental Protocol (Self-Validating)
Protocol SOP-SP-3CP: Determination of Solubility Limit under Inert Conditions. Rationale: This protocol eliminates moisture interference, ensuring the measured mass represents the active pharmaceutical ingredient (API) and not its hydrolyzed acid.
Materials:
-
3-Chloropyrazine-2-carbonyl chloride (98%+ purity).
-
Anhydrous solvent (dried over 3Å molecular sieves).
-
Schlenk line or Glovebox.
-
Syringe filters (0.45 µm PTFE, hydrophobic).
Workflow Diagram:
Figure 1: Step-wise workflow for determining solubility of moisture-sensitive acid chlorides. The final HPLC step converts the chloride to a stable methyl ester for accurate quantification, avoiding hydrolysis artifacts on the column.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 4 mL septum vial and cool under a stream of Argon.
-
Gravimetry: Weigh 100 mg (±0.1 mg) of 3-Chloropyrazine-2-carbonyl chloride into the vial. Cap immediately with a PTFE-lined septum.
-
Titration: Using a gas-tight syringe, add the target anhydrous solvent in 100 µL increments.
-
Equilibration: After each addition, vortex for 30 seconds. If undissolved solids persist, sonicate for 1 minute (ensure bath temp < 25°C to prevent degradation).
-
Endpoint: Record the volume (
) required to achieve a visually clear solution. -
Validation (The "Trust" Step): Withdraw 10 µL of the solution and inject it into a vial containing 500 µL of anhydrous Methanol.
-
Mechanism:[3] This converts the acid chloride to Methyl 3-chloropyrazine-2-carboxylate .
-
Analysis: Run HPLC on the methyl ester. If the purity matches the starting material, the dissolution was physical. If the acid peak (hydrolysis product) is dominant, the solvent was wet, and the data is invalid.
-
Part 5: Application Case Study – Solvent Selection for Amidation
Scenario: A process chemist needs to react 3-Chloropyrazine-2-carbonyl chloride with a benzylamine derivative. Challenge: The reaction generates HCl. The choice of solvent dictates the scavenging strategy and work-up.
Decision Logic:
Figure 2: Decision matrix for solvent selection based on reaction conditions. Toluene is highlighted for process scale-up as it allows the byproduct (Triethylamine Hydrochloride) to precipitate, simplifying purification.
Recommendation:
For small-scale discovery, DCM is the solvent of choice due to its high solubilizing power for both the pyrazine core and the lipophilic amine. For larger scales, Toluene is superior; 3-Chloropyrazine-2-carbonyl chloride is soluble in toluene, but the hydrochloride salt of the base (e.g., Et3N·HCl) is not, allowing for filtration-based purification [1].
References
-
Synthesis of Pyrazinecarboxamides: Doležal, M. et al. "Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and final products." ResearchGate, 2012.
-
Reactivity of Pyrazine Carbonyl Chlorides: BenchChem Technical Data. "6-Chloropyrazine-2-carbonyl chloride Reactivity Profile."
-
Handling Acid Chlorides: Thermo Fisher Scientific. "Safety Data Sheet: Pyrazine-2-carbonyl chloride."
-
General Synthesis Procedures: ChemicalBook. "3-Chloropyrazine-2-carbonitrile Synthesis and Derivatives."
-
Compound Identity: PubChem. "5-chloropyrazine-2-carbonyl chloride." National Library of Medicine.
(Note: While specific solubility data for the 3-chloro isomer is not explicitly indexed in public databases, the references above for the 5-chloro and 6-chloro isomers, as well as the parent pyrazine-2-carbonyl chloride, provide the authoritative chemical basis for the protocols and profiles described herein.)
Sources
Methodological & Application
Application Note: Strategic Synthesis of Amides via 3-Chloropyrazine-2-carbonyl Chloride
[1]
Strategic Overview: The "Privileged Scaffold"
In medicinal chemistry, the 3-chloropyrazine-2-carbonyl chloride scaffold represents a critical "bifunctional hub."[1] Unlike simple benzoyl chlorides, this heteroaromatic intermediate offers two distinct reactivity profiles controlled by chemoselectivity:
-
C2-Carbonyl (Acylation): A kinetically fast electrophilic center, reactive toward amines at low temperatures (
to RT).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
C3-Chlorine (
Site): A thermodynamically stable leaving group under acylation conditions, but reactive toward nucleophiles at elevated temperatures (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> or Microwave).
The Challenge: The electron-deficient pyrazine ring makes the C2-carbonyl chloride extremely prone to hydrolysis, while simultaneously activating the C3-chlorine toward unwanted nucleophilic aromatic substitution (
This guide details the optimized in situ generation and chemoselective amidation of this scaffold, ensuring high purity and yield for downstream library generation.[1]
Chemical Mechanism & Selectivity Logic[1]
The synthesis relies on the significant difference in electrophilicity between the acyl chloride and the imidoyl-like carbon at the 3-position.[1]
-
Path A (Desired): Nucleophilic attack at the carbonyl carbon.[1][2] Fast, irreversible, forms the amide.[1]
-
Path B (Side Reaction): Nucleophilic attack at C3 (displacement of Cl).[1] Slower at room temperature but accelerates with electron-rich amines or excess base.[1]
Critical Control Point: Temperature and Stoichiometry.
-
Observation: Reaction with electron-rich amines (e.g., 4-methoxybenzylamine) at room temperature can yield up to 40% of the disubstituted side product if uncontrolled [1].
-
Solution: Maintain reaction temperature at
during addition and use strict stoichiometric control of the amine.
Visualization: Chemoselectivity Landscape
Figure 1: Reaction workflow distinguishing between the kinetic amidation pathway and the thermodynamic SnAr side reaction.
Protocol: In Situ Generation and Amidation
Note: 3-Chloropyrazine-2-carbonyl chloride is unstable to moisture and storage.[1] It is strongly recommended to generate it from the carboxylic acid immediately prior to use.[1]
Materials Requisition
| Reagent | Equiv. | Role | Critical Attribute |
| 3-Chloropyrazine-2-carboxylic acid | 1.0 | SM | Dry, free of water |
| Thionyl Chloride ( | 3.0 - 5.0 | Activator | Freshly distilled if yellow |
| DMF | 2-3 drops | Catalyst | Essential for Vilsmeier-Haack type activation |
| Toluene | Solvent | Reaction Medium | Anhydrous; forms azeotrope with |
| Dichloromethane (DCM) | Solvent | Amidation Medium | Anhydrous (over sieves) |
| Target Amine | 1.0 - 1.05 | Nucleophile | Limiting reagent to prevent |
| Triethylamine (TEA) | 1.1 - 1.5 | Base | Scavenges HCl |
Step-by-Step Methodology
Phase 1: Acid Chloride Generation (Activation)
-
Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize
and HCl evolution.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Charging: Add 3-Chloropyrazine-2-carboxylic acid (1.0 equiv) suspended in anhydrous Toluene (
). -
Catalysis: Add catalytic DMF (2-3 drops). Why? DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating agent than alone, ensuring complete conversion. -
Chlorination: Add Thionyl Chloride (3.0 equiv) dropwise.[1]
-
Reflux: Heat the mixture to
(Reflux) for 1 to 2 hours .-
Checkpoint: The suspension should become a clear solution, indicating conversion to the acid chloride.[1]
-
-
Evaporation: Cool to RT. Concentrate the solution under reduced pressure (Rotavap) to remove toluene and excess
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Technique: Add fresh toluene and re-evaporate (
) to azeotropically remove trace thionyl chloride. This prevents acidic side reactions in the next step.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Phase 2: Chemoselective Amidation[1]
-
Dissolution: Redissolve the crude acid chloride residue in anhydrous DCM (
). -
Temperature Control: Cool the solution to
using an ice bath. This is the most critical step to prevent 3-Cl displacement.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Amine Addition: In a separate vial, mix the Target Amine (1.0 equiv) and TEA (1.2 equiv) in DCM. Add this solution dropwise to the cold acid chloride solution over 15–20 minutes.
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2–4 hours. -
Workup:
-
Quench with saturated
solution.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Extract with DCM (
). -
Wash combined organics with Brine, dry over
, and concentrate.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Purification: Purify via flash column chromatography (Silica Gel).
-
Gradient: Typically 0%
40% EtOAc in Hexanes.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Note: The 3-Cl amide is usually less polar than the corresponding 3-amino derivative (side product).[1]
-
Downstream Utility: The "Switch" Strategy
Once the amide is secured, the 3-chloro position becomes a valuable handle for library diversification.[1] The pyrazine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (
Protocol for Step 2 (Optional): To convert the 3-Cl amide into a 3-amino derivative (e.g., for P2X3 antagonist analogs [2] or antitubercular agents [1]):
-
Dissolve the 3-chloroamide in DMSO or Dioxane .[1]
-
Add excess amine (2-3 equiv) or use a catalytic base (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Heat to
- (Microwave preferred for 30 min). -
The 3-Cl is displaced, yielding the 2,3-diamino scaffold.
Visualization: Scaffold Utility
Figure 2: Divergent synthesis capabilities of the 3-chloropyrazine-2-carboxamide scaffold.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of Acid Chloride | Ensure Toluene/DCM are anhydrous. Use a drying tube or |
| Side Product (>10%) | Reaction temperature too high. Keep at | |
| Incomplete Activation | Old | Add 2 drops of DMF (catalyst). Ensure reflux is vigorous.[1] |
| Dark/Black Reaction | Polymerization/Decomposition | Pyrazines can be sensitive to strong acids at high heat.[1] Do not overheat the activation step (>110°C).[1] |
References
-
Jandourek, O., et al. (2017).[1] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223.[1] [Link]
-
Richards, S., et al. (2020).[1] Development of a Scalable Synthesis of Gefapixant Citrate. Organic Process Research & Development, 24(11), 2445–2452.[1][4] [Link]
-
Goossen, L. J., et al. (2010).[1] Synthesis of Biaryls via Decarboxylative Coupling.[1] Science, 328(5986), 1679-1681.[1] (Context on carboxylate activation).
Application Note: High-Fidelity N-Acylation with 3-Chloropyrazine-2-carbonyl chloride
Abstract & Scope
This technical guide details the protocol for the N-acylation of primary and secondary amines using 3-chloropyrazine-2-carbonyl chloride . This reagent is a critical building block in medicinal chemistry, particularly in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs), antitubercular agents, and TGR5 agonists.
The presence of the chlorine atom at the C3 position renders the pyrazine ring electron-deficient, increasing the electrophilicity of the carbonyl carbon. However, this also introduces a risk of competing nucleophilic aromatic substitution (
Chemical Context & Mechanism
Reactivity Profile
The 3-chloropyrazine-2-carbonyl chloride scaffold presents two electrophilic sites:
-
Acyl Chloride Carbon (C=O): Highly reactive; undergoes rapid nucleophilic acyl substitution.
-
C3-Pyrazine Carbon (C-Cl): Moderately reactive; susceptible to
, especially with excess amine or elevated temperatures.
Critical Success Factor: Maintain strictly anhydrous conditions and low temperatures (
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway. The base (typically Triethylamine or DIPEA) serves dual roles: it acts as a proton scavenger to neutralize the HCl byproduct and drives the equilibrium forward.
Figure 1: Mechanism of N-acylation via addition-elimination.
Experimental Protocol
Reagent Preparation (In-Situ vs. Commercial)
While 3-chloropyrazine-2-carbonyl chloride is commercially available, it is hydrolytically unstable. For highest reliability, Method B (In-Situ Generation) is recommended if the commercial bottle has been opened previously.
Method A: Using Commercial Acid Chloride
-
Best for: Freshly opened commercial reagents.
-
Pre-requisite: Verify quality via NMR or assume ~90% purity if stored properly (-20°C).
Method B: In-Situ Generation (From Carboxylic Acid)
-
Best for: Large scale or when commercial reagent quality is suspect.
-
Reagents: 3-Chloropyrazine-2-carboxylic acid (1.0 equiv), Oxalyl Chloride (1.2 equiv), DMF (cat.), DCM.
-
Procedure: Suspend acid in anhydrous DCM. Add catalytic DMF (2-3 drops). Add Oxalyl Chloride dropwise at
. Stir at RT for 2h until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride before redissolving in solvent for the coupling step.
Standard Coupling Protocol
Scale: 1.0 mmol basis. Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
| Component | Equivalents | Role | Notes |
| Amine (Substrate) | 1.0 | Nucleophile | Dry thoroughly. |
| 3-Cl-Pyrazine-COCl | 1.1 - 1.2 | Electrophile | Slight excess ensures completion. |
| Base (Et3N or DIPEA) | 2.0 - 3.0 | Scavenger | Excess required to neutralize HCl. |
| DMAP | 0.1 (Optional) | Catalyst | Use only for sterically hindered amines. |
| Solvent (DCM) | 0.1 - 0.2 M | Medium | Anhydrous. |
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the Amine (1.0 mmol) and Base (2.5 mmol, 350 µL Et3N) in anhydrous DCM (5 mL). Cool the solution to
using an ice bath. -
Addition: Dissolve 3-chloropyrazine-2-carbonyl chloride (1.1 mmol) in minimal DCM (2 mL). Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Note: Exotherm control is vital to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. Look for disappearance of amine and formation of the amide (M+H).
-
-
Quench: Once complete, quench by adding saturated aqueous
(10 mL).
Workup & Purification Workflow
The 3-chloro group is lipophilic, but the pyrazine nitrogen can make the product slightly polar.
Figure 2: Decision tree for isolation and purification of pyrazine carboxamides.
Purification Tips:
-
Flash Chromatography: Pyrazine derivatives can "streak" on silica due to basicity. Add 1% Triethylamine to the eluent (e.g., 50% EtOAc/Hexanes + 1% Et3N) to improve peak shape.
-
Recrystallization: Many 3-chloropyrazine-2-carboxamides crystallize well from Ethanol or Ethyl Acetate/Hexane mixtures.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrolysis) | Wet solvent or old reagent. | Use freshly distilled DCM. Generate acid chloride in situ. |
| Side Product (Bis-acylation) | Excess acid chloride. | Strictly control stoichiometry (1.05 - 1.1 equiv). Add amine slowly to acid chloride (reverse addition) if critical. |
| Side Product ( | Temperature too high; Excess amine. | Keep reaction at |
| Starting Material Remains | Low reactivity of amine.[1][2] | Add catalytic DMAP (5-10 mol%). Warm to |
Safety & Hazards
-
3-Chloropyrazine-2-carbonyl chloride: Corrosive, lachrymator. Causes severe skin burns and eye damage. Reacts violently with water to release HCl gas. Handle only in a fume hood.
-
Solvents (DCM, THF): Flammable and/or toxic.
-
Waste: Dispose of aqueous layers containing pyrazines as hazardous organic waste, as many are bioactive.
References
-
Synthesis of P2X3 Antagonists
- Study: "Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists."
- Relevance: Demonstrates the use of halo-substituted aniline derivatives in P2X3 antagonist synthesis, analogous to the coupling required here.
-
Source:
-
Pyrazine Carboxamide Synthesis (Antimicrobial)
- Study: "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Relevance: details the aminolysis of 3-chloropyrazine-2-carbonyl chloride with benzylamines.
-
Source:
-
General N-Acylation Methodology
- Study: "Reactions of Acyl Chlorides with Primary Amines."
- Relevance: Foundational mechanism and stoichiometry for acid chloride reactions.
-
Source:
-
TGR5 Agonist Synthesis
- Study: "Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide deriv
- derivatization (e.g., phenoxy introduction)
-
Source:
Sources
3-Chloropyrazine-2-carbonyl chloride in heterocyclic synthesis
Topic: 3-Chloropyrazine-2-carbonyl chloride in Heterocyclic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Executive Summary
3-Chloropyrazine-2-carbonyl chloride (CAS 90361-99-2) is a high-value bifunctional electrophile in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two electrophilic centers: the highly reactive acyl chloride (C2-COCl) and the electron-deficient heteroaryl chloride (C3-Cl).[2] This "privileged scaffold" allows for divergent synthetic strategies—enabling the rapid construction of pyrazinamide libraries or fused bicyclic systems like pteridines , pyrazino[2,3-d]pyrimidines , and triazolo[4,3-a]pyrazines .[1][2]
This guide details the mechanistic underpinnings of its reactivity, provides validated protocols for chemoselective functionalization, and outlines strategies for synthesizing fused heterocycles.[1][2]
Chemical Profile & Reactivity Analysis
To maximize yield and selectivity, researchers must understand the electronic environment of the pyrazine core.[2]
-
Center A (Acyl Chloride): Highly electrophilic.[1][2] Reacts rapidly with nucleophiles (amines, alcohols) at
to RT.[2] This is the "soft" entry point for scaffold decoration.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Center B (Pyrazine C3-Cl): Activated for Nucleophilic Aromatic Substitution (
). The para-nitrogen (N1) and the electron-withdrawing carbonyl group at C2 significantly lower the LUMO energy at C3, facilitating displacement by amines, hydrazines, or thiols.[2] However, this reaction typically requires higher temperatures (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) or catalysis compared to acylation.[2]
Chemo-Selectivity Rule:
ngcontent-ng-c2307461527="" class="ng-star-inserted">Kinetic control favors acylation (C2) first.[2] Thermodynamic forcing or specific catalysis is required to engage the C3-chloride via
.
Strategic Workflow: Divergent Synthesis
The following flowchart illustrates the two primary synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways.[1][2][3] Path A exploits kinetic control for amide formation. Path B utilizes bifunctional nucleophiles for cyclization.
Detailed Experimental Protocols
Protocol A: Chemoselective Synthesis of 3-Chloropyrazine-2-carboxamides
Target Application: Synthesis of antitubercular pyrazinamide analogs.[1]
Rationale: The goal is to react the acid chloride without displacing the C3-chloride.[2] Low temperature and stoichiometric control of the base are critical.[2]
Materials:
-
3-Chloropyrazine-2-carbonyl chloride (1.0 equiv)[1]
-
Triethylamine (
) or DIPEA (1.1 equiv)[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Preparation: Dissolve 3-chloropyrazine-2-carbonyl chloride (1.0 mmol) in anhydrous DCM (
) under an inert atmosphere ( or Ar). Cool the solution to using an ice bath. -
Addition: In a separate vial, mix the amine (1.0 mmol) and
(1.1 mmol) in DCM ( ). Add this mixture dropwise to the acid chloride solution over 10 minutes.-
Note: Rapid addition may cause local overheating, leading to trace
byproducts.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1).[2][4] The acid chloride spot (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , reactive) should disappear, replaced by the amide ( ).[2] -
Workup: Quench with saturated
(ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). Extract with DCM ( ).[2] Wash combined organics with brine, dry overngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , and concentrate.[2] -
Purification: Recrystallize from EtOH or purify via flash chromatography (Silica, 0-40% EtOAc in Hexanes).
Expected Yield: 85–95%
Key Data Point:
Protocol B: One-Pot Synthesis of Pteridin-4(3H)-ones
Target Application: Kinase inhibitor scaffolds.[1]
Rationale: This protocol utilizes the acid chloride to anchor a hydrazine or amidine, followed by an intramolecular
Materials:
Step-by-Step Procedure:
-
Hydrazide Formation: Dissolve the acid chloride (
) in EtOH (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) at . Add hydrazine hydrate ( , excess acts as base and nucleophile) dropwise.[2] -
Cyclization (Method 1 - Triazolopyrazine): To the crude hydrazide mixture, add triethyl orthoformate (
) and catalytic p-TsOH.[2] Reflux for 4–6 hours.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Cyclization (Method 2 - Pteridinone): If reacting with a glycine ester or similar bifunctional amine:
-
React acid chloride with Glycine ethyl ester (
) /ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> to form the amide.[2] -
Add Ammonia (
in MeOH) or Guanidine and heat to in a sealed tube. The amine displaces the C3-Cl, and the resulting amine attacks the ester/amide carbonyl to close the ring.[2]
-
-
Isolation: Cool to RT. The fused product often precipitates.[2] Filter and wash with cold EtOH.[2]
Quantitative Comparison of Leaving Groups
When optimizing
| C3-Substituent | Stability | Synthetic Utility | |
| -Cl (Chloride) | High | Moderate | Best balance for general synthesis. |
| -F (Fluoride) | Very High | Low | Use for sterically hindered nucleophiles. |
| -OMe (Methoxy) | Low | High | Requires harsh conditions to displace.[1][2] |
| -SMe (Thiomethyl) | Moderate | High | Can be oxidized to sulfone ( |
Troubleshooting & Handling
-
Hydrolysis Risk: The C2-carbonyl chloride is extremely moisture-sensitive, hydrolyzing to 3-chloropyrazine-2-carboxylic acid (a solid).[1]
-
Regioselectivity Issues: If you observe double addition (nucleophile attacking both C2 and C3), lower the reaction temperature to
and ensure strictly stoichiometric addition of the nucleophile. -
Storage: Store under Argon at
.
References
-
Synthesis of Pyrazinamide Derivatives
-
Nucleophilic Aromatic Substitution Mechanisms
-
Pteridine Synthesis Strategies
-
Handling of Acid Chlorides
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Chloropyrazine-2-carbonyl chloride - CAS:90361-99-2 - 北京欣恒研科技有限公司 [konoscience.com]
Application Notes and Protocols for Reactions with 3-Chloropyrazine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed experimental framework for the utilization of 3-Chloropyrazine-2-carbonyl chloride, a versatile reagent in modern synthetic chemistry, particularly within the realm of drug discovery and development. The protocols and insights presented herein are curated to ensure scientific integrity, promote safe laboratory practices, and empower researchers to confidently employ this reactive building block in their synthetic endeavors.
Introduction: The Chemical Versatility of 3-Chloropyrazine-2-carbonyl chloride
3-Chloropyrazine-2-carbonyl chloride is a bifunctional heterocyclic compound of significant interest in medicinal chemistry. Its structure incorporates a pyrazine ring, a common scaffold in pharmacologically active molecules, substituted with both a reactive acyl chloride and a displaceable chlorine atom. This dual reactivity allows for sequential or orthogonal functionalization, making it a valuable starting material for the synthesis of diverse compound libraries. The acyl chloride moiety readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines and alcohols, to form stable amide and ester linkages, respectively. These functional groups are paramount in establishing pharmacophores and modulating the physicochemical properties of drug candidates.
The chloro-substituent on the pyrazine ring can participate in nucleophilic aromatic substitution reactions, offering a secondary point of diversification. This allows for the introduction of various functionalities, further expanding the accessible chemical space. The strategic manipulation of these two reactive sites enables the construction of complex molecular architectures with potential applications as kinase inhibitors, anti-infective agents, and other therapeutic modalities.
Core Applications: Synthesis of Amides and Esters
The primary utility of 3-Chloropyrazine-2-carbonyl chloride lies in its ability to acylate nucleophiles. Below are detailed protocols for the synthesis of amides and esters, common transformations in the development of new chemical entities.
Amide Synthesis via Nucleophilic Acyl Substitution
The reaction of 3-Chloropyrazine-2-carbonyl chloride with primary or secondary amines is a robust and high-yielding method for the formation of pyrazine-2-carboxamides. These moieties are prevalent in numerous biologically active compounds. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the in-situ generated HCl, driving the reaction to completion.[1][2]
General Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).
-
Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents), to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.[]
-
Addition of Acyl Chloride: Dissolve 3-Chloropyrazine-2-carbonyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.
Table 1: Representative Reaction Parameters for Amide Synthesis
| Amine Type | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic | DCM | TEA | 0 to RT | 2-4 |
| Secondary Aliphatic | THF | DIPEA | 0 to RT | 4-8 |
| Aniline | Acetonitrile | Pyridine | 0 to 50 | 12-16 |
Ester Synthesis via Acylation of Alcohols
The esterification of alcohols with 3-Chloropyrazine-2-carbonyl chloride provides a direct route to pyrazine-2-carboxylates. This reaction is particularly useful for acylating primary and secondary alcohols. Phenols can also be used as nucleophiles, often requiring slightly more forcing conditions or the use of a catalyst. The reaction mechanism is analogous to amide formation, involving nucleophilic attack of the alcohol at the carbonyl carbon.[4]
General Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous aprotic solvent such as DCM, THF, or diethyl ether.
-
Addition of Base: Add a suitable base, such as pyridine or TEA (1.1 equivalents), to the solution to act as an acid scavenger. For less reactive alcohols, a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst (0.1 equivalents) in addition to the stoichiometric base.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Add a solution of 3-Chloropyrazine-2-carbonyl chloride (1.0 equivalent) in the same solvent dropwise to the cooled alcohol solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with the organic solvent and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude ester by silica gel chromatography or distillation under reduced pressure.
Table 2: Representative Reaction Parameters for Ester Synthesis
| Alcohol Type | Solvent | Base/Catalyst | Temperature (°C) | Typical Reaction Time (h) |
| Primary Alcohol | DCM | Pyridine | 0 to RT | 2-6 |
| Secondary Alcohol | THF | TEA/DMAP (cat.) | 0 to RT | 8-16 |
| Phenol | Toluene | TEA | RT to 80 | 12-24 |
Synthesis of 3-Chloropyrazine-2-carbonyl chloride
For researchers who wish to prepare the title compound, it can be synthesized from the corresponding carboxylic acid, 3-chloropyrazine-2-carboxylic acid. The most common method for this transformation is treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[5]
General Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolving acidic gases.
-
Reagent Addition: Place 3-chloropyrazine-2-carboxylic acid (1.0 equivalent) in the flask and add an excess of thionyl chloride (2-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 79 °C for neat thionyl chloride) and maintain for 1-3 hours. The reaction is typically complete when gas evolution ceases.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude 3-Chloropyrazine-2-carbonyl chloride can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.
Safety and Handling
Potential Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[11]
-
Moisture Sensitive: Reacts violently with water, releasing corrosive hydrogen chloride gas.[9]
-
Toxic by Inhalation: Vapors are irritating to the respiratory tract.[8]
-
Harmful if Swallowed: May cause severe damage to the digestive tract.[8]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield is also recommended.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[9]
-
Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.[10] Use only in a closed system where possible.[11]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as water, alcohols, and bases.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
SAFETY DATA SHEET - Pyrazine-2-carbonyl chloride. (2025, September 18). Alfa Aesar. Retrieved from [Link]
-
Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... - ResearchGate. Retrieved from [Link]
-
converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2018). MDPI. Retrieved from [Link]
-
Fischer Esterification. (n.d.). University of Toronto. Retrieved from [Link]
-
Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Making Amides from Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (2019). Green Chemistry. Retrieved from [Link]
-
Preparation of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Carboxylic Acid to Acyl Chloride Mechanism. (2021, February 13). YouTube. Retrieved from [Link]
-
How to achieve chlorination of carboxylic acid to convert into acid chloride ? (2016, August 19). ResearchGate. Retrieved from [Link]
-
Product Class 5: Carboxylic Acid Esters. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (2019). Semantic Scholar. Retrieved from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. semanticscholar.org [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Derivatization of 3-Chloropyrazine-2-carbonyl chloride for drug discovery
Abstract & Strategic Value
3-Chloropyrazine-2-carbonyl chloride (CAS: 55557-52-3) represents a "privileged scaffold" in medicinal chemistry, offering a bifunctional core essential for fragment-based drug discovery (FBDD). Its utility lies in the distinct reactivity profiles of its two electrophilic sites: the highly reactive acyl chloride at position C2 and the less reactive, but activatable, chloride at position C3.
This application note details the sequential functionalization of this scaffold. By exploiting the reactivity gap between the C2-carbonyl and C3-halogen, researchers can synthesize diverse libraries of pyrazinamide derivatives, kinase inhibitors (e.g., TrkA), and P2X3 antagonists with high regiocontrol.
Chemical Logic: The Order of Operations
Success with this molecule depends on respecting the hierarchy of electrophilicity.
-
C2 Acyl Chloride: The "Gateway" functionality. Must be derivatized first under mild, anhydrous conditions to prevent hydrolysis or premature C3 substitution.
-
C3 Chloride: The "Diversification" handle. Once the C2 position is stabilized as an amide or ester, the C3 position becomes primed for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling.
Reactivity Workflow
The following diagram illustrates the critical path for library generation, highlighting the necessary order of operations to avoid side-product formation (e.g., double-substitution).
Figure 1: Sequential derivatization strategy. The C2-acyl chloride must be capped first to stabilize the core before subjecting the C3-chloride to harsh nucleophilic or catalytic conditions.
Detailed Protocols
Protocol A: C2-Amidation (The Gateway Step)
Objective: Selective formation of the amide bond without displacing the C3-chloride. Critical Challenge: The C3-chloride is ortho to the electron-withdrawing carbonyl. If the reaction temperature is too high or the amine nucleophile is in large excess, you risk double substitution (Source 1.3).
Materials:
-
Substrate: 3-Chloropyrazine-2-carbonyl chloride (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (0.95 - 1.0 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve 3-Chloropyrazine-2-carbonyl chloride in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to -10°C or 0°C using an ice/salt bath. Do not skip this step.
-
Addition: Mix the amine and DIPEA in a separate vial with DCM. Add this mixture dropwise to the acid chloride solution over 15–20 minutes.
-
Why: Slow addition prevents localized high concentrations of amine, which favors the kinetic C2 product over the thermodynamic double-substitution product.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.
-
Monitoring: Check via TLC or LCMS.
-
Target Mass: [M+H]+ corresponding to Amide.
-
Impurity Alert: Look for [M+H]+ corresponding to Amide + Amine - HCl (Double substitution).
-
-
Workup: Quench with cold water. Extract with DCM. Wash organic layer with 0.1M HCl (to remove unreacted amine) and brine. Dry over Na2SO4.[1]
Protocol B: C3-Diversification via
Objective: Displacement of the C3-chloride by a second nucleophile. Mechanism: The pyrazine ring is electron-deficient (two nitrogens). The C2-amide further withdraws electron density, activating the C3 position for nucleophilic attack.
Materials:
-
Substrate: 3-Chloropyrazine-2-carboxamide (from Protocol A)[2]
-
Nucleophile: Amine, Thiol, or Alkoxide (1.2 – 2.0 eq)
-
Base: K2CO3 or Cs2CO3 (2.0 eq)
-
Solvent: DMF, DMSO, or Acetonitrile.
Procedure:
-
Dissolve the intermediate in DMF (0.1 M).
-
Add the base and the second nucleophile.[1]
-
Thermal Activation:
-
Standard Amines: Heat to 60–80°C for 4–12 hours.
-
Sterically Hindered Amines: Microwave irradiation at 100–120°C for 30–60 minutes is often required (Source 1.1).
-
-
Workup: Dilute with Ethyl Acetate, wash extensively with water/LiCl solution to remove DMF.
Protocol C: C3-Diversification via Suzuki-Miyaura Coupling
Objective: Carbon-Carbon bond formation for biaryl synthesis (e.g., P2X3 antagonists).
Procedure:
-
Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%).
-
Coupling Partner: Aryl Boronic Acid (1.2 eq).
-
Base: Na2CO3 (2M aqueous solution).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: Degas solvents thoroughly. Heat at 90°C under inert atmosphere for 16 hours.
Quantitative Comparison of Conditions
The following table summarizes optimization data for the
| Nucleophile Type | Solvent | Base | Temp (°C) | Time | Typical Yield | Notes |
| Benzylamine | DMF | K2CO3 | 80 | 4 h | 85-92% | Clean conversion; water wash required. |
| Aniline | DMSO | Cs2CO3 | 100 | 12 h | 60-75% | Requires higher temp due to lower nucleophilicity. |
| Phenol | DMF | NaH | 60 | 2 h | 80-88% | Pre-form phenoxide with NaH for best results. |
| Morpholine | EtOH | TEA | Reflux | 6 h | 90% | Protic solvents can accelerate |
Troubleshooting & Quality Control
Problem: Double Substitution during Protocol A.
-
Symptom:[1][3][4][5][6] LCMS shows mass of bis-amino product.
-
Root Cause:[4][6][7] Temperature too high or amine added too quickly.
-
Fix: Cool to -78°C. Use exactly 0.95 eq of amine. Add amine as a dilute solution.
Problem: Hydrolysis of Acid Chloride.
-
Symptom:[1][4][5][6] Formation of carboxylic acid (Pyrazine-2-carboxylic acid).
-
Fix: Use freshly distilled DCM/THF. Store acid chloride under Argon. Verify reagent quality (should be a yellow/tan solid/oil, not white powder).
Decision Tree for Synthesis:
Figure 2: Troubleshooting logic for common synthetic pitfalls.
Applications in Drug Discovery
The 3-chloropyrazine scaffold is pivotal in several therapeutic areas:
-
P2X3 Antagonists: Used for chronic pain management.[8] The pyrazine core serves as a bioisostere for other heterocycles, improving solubility (Source 1.11).
-
Antimycobacterials: Derivatives of 3-chloropyrazine-2-carboxamide have shown efficacy against M. tuberculosis by targeting the enoyl-ACP reductase (InhA) (Source 1.1, 1.2).
-
TrkA Inhibitors: Used in cancer and pain therapies.[7] The stepwise functionalization allows for the creation of SAR (Structure-Activity Relationship) libraries to optimize binding affinity (Source 1.5).
References
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 2012. Link
-
Discovery of P2X3 selective antagonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 2012.[8] Link
-
3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 2017. Link
-
Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 2014.[7] Link
Sources
- 1. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 2. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of P2X3 selective antagonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for monitoring 3-Chloropyrazine-2-carbonyl chloride reactions
Content Type: Application Note & Standard Operating Protocol (SOP) Subject: Real-time Reaction Monitoring of Acid Chlorides via Quench-Derivatization HPLC Target Audience: Process Chemists, Analytical Scientists, Drug Development (Favipiravir/T-705 Synthesis)
Part 1: Strategic Context & Chemical Logic
3-Chloropyrazine-2-carbonyl chloride is a transient, high-value intermediate, most notably utilized in the synthesis of Favipiravir (T-705) and other pyrazine-based antivirals. Its synthesis typically involves the chlorination of 3-hydroxypyrazine-2-carboxylic acid using phosphoryl chloride (
The Analytical Challenge: Direct chromatographic analysis of this acid chloride is fundamentally flawed due to its high reactivity.
-
Hydrolysis Instability: Upon contact with moisture in the air, mobile phase, or column matrix, the acid chloride rapidly reverts to the parent carboxylic acid (3-chloropyrazine-2-carboxylic acid).
-
Data Ambiguity: A direct injection results in a "ghost peak" or a split peak representing an unknown ratio of on-column hydrolysis, rendering quantitative tracking impossible.
The Solution: Methanolysis Quench-Derivatization
To accurately monitor the reaction progress (conversion of Starting Material
-
Acid Chloride (Analyte) + MeOH
Methyl Ester (Surrogate) + HCl -
Carboxylic Acid (Impurity) + MeOH
No Reaction (under rapid quench conditions without catalyst/heat)
Therefore, in the HPLC chromatogram:
-
Methyl Ester Peak = Concentration of Active Acid Chloride.
-
Carboxylic Acid Peak = Concentration of Unreacted Starting Material or Hydrolyzed By-product.
Part 2: Visualizing the Analytical Workflow
The following diagram outlines the chemical pathway and the corresponding analytical workflow.
Caption: Fig 1. Derivatization workflow converting unstable acid chloride to stable methyl ester for HPLC.
Part 3: Detailed Protocols
Protocol A: Sample Preparation (Quench Method)
Critical Warning: All glassware must be oven-dried. Methanol must be anhydrous (<0.05% water). Moisture introduction will cause false negatives (low acid chloride assay).
Reagents:
-
Quench Solvent: Anhydrous Methanol (HPLC Grade).
-
Diluent: Acetonitrile (ACN).[1]
-
Neutralizer (Optional): Triethylamine (TEA) – Use only if the column is highly acid-sensitive; usually not required for standard C18.
Step-by-Step Procedure:
-
Preparation: Pre-fill a 2 mL HPLC vial with 1.0 mL of Anhydrous Methanol . Cap it immediately to prevent moisture ingress.
-
Sampling: Using a dry glass pipette or microsyringe, withdraw 20–50 µL of the reaction mixture from the reactor.
-
Quenching: Immediately submerge the pipette tip into the methanol in the HPLC vial and dispense.
-
Note: You may observe a slight exotherm or fumes (HCl release). This confirms the acid chloride is present.
-
-
Mixing: Vortex the vial for 10 seconds to ensure complete esterification.
-
Dilution: If the signal is too saturated, dilute 100 µL of the quenched solution into 900 µL of Acetonitrile/Water (50:50).
-
Analysis: Inject immediately.
Protocol B: HPLC Method Parameters
This method separates the polar acid impurity from the non-polar methyl ester derivative.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | Standard RP column provides sufficient retention for the ester. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH suppresses ionization of the carboxylic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for eluting the hydrophobic methyl ester and chloropyrazine ring. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 270 nm (or 280 nm) | Pyrazine rings typically absorb strongly in this region. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
| Injection Vol | 5 - 10 µL | Prevent column overload from the high-concentration reaction mixture. |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibrate / Elute polar salts |
| 2.0 | 95 | 5 | Hold for polar acid elution |
| 10.0 | 20 | 80 | Linear ramp to elute Methyl Ester |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Part 4: Data Interpretation & Troubleshooting[2]
1. Chromatographic Logic
-
Peak 1 (
2-4 min): 3-Chloropyrazine-2-carboxylic acid.-
Origin: Unreacted starting material OR hydrolyzed acid chloride (due to wet methanol).
-
-
Peak 2 (
8-10 min): Methyl 3-chloropyrazine-2-carboxylate.
2. Calculation of Conversion
To determine the reaction completion, use the area normalization method (assuming similar response factors, which is typical for these derivatives):
Note: For strict quantitative assays (w/w%), a standard curve of Methyl 3-chloropyrazine-2-carboxylate must be generated.
3. Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Ester peak is splitting | Sample solvent (MeOH) is too strong compared to initial mobile phase. | Reduce injection volume or dilute the quenched sample with water/buffer before injection. |
| Acid peak increases over time in the vial | Quenched sample is hydrolyzing; Methanol contained water. | Use fresh anhydrous MeOH. Dry molecular sieves can be added to the MeOH stock. |
| Ghost peaks / Baseline drift | HCl from the quench is affecting the pH. | Add a stoichiometric amount of Triethylamine (TEA) to the quench vial to neutralize HCl. |
Part 5: Process Analytical Technology (PAT) - IR Spectroscopy
For in-line monitoring without sampling, FT-IR (ReactIR) is a viable alternative.
-
Key Signal: Disappearance of the -OH stretch (broad, 2500-3300
) and appearance of the Acid Chloride C=O stretch (sharp, shifted to ~1780-1800 ). -
Advantage: Eliminates moisture contamination risks associated with sampling.
-
Disadvantage: Lower sensitivity than HPLC; difficult to detect <1% residual starting material.
References
-
Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[1]Link
-
Valdez, D., & Reier, J. C. (1986).[4] A simplified procedure for the derivatization of alcohols at dilute levels... Journal of Chromatographic Science.[4] Link
-
Dubey, S. K., et al. (2017). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate.[5] Link
-
Guo, Q., et al. (2019).[5][6] The complete synthesis of favipiravir from 2-aminopyrazine.[5] Chemical Papers.[5][6][7] Link
-
Liu, W., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Chloropyrazine-2-carbonyl Chloride in Next-Generation SDHI Fungicide Synthesis
Here is a detailed Application Note and Protocol guide for the use of 3-Chloropyrazine-2-carbonyl chloride in agrochemical synthesis, specifically focusing on its role as a privileged scaffold for Succinate Dehydrogenase Inhibitor (SDHI) fungicides .
Abstract & Introduction
In the landscape of modern agrochemistry, nitrogen-rich heterocycles are indispensable. 3-Chloropyrazine-2-carbonyl chloride (CAS: 90361-99-2) has emerged as a high-value "bifunctional electrophile" scaffold.[1] Unlike simple acid chlorides, this molecule possesses two distinct reactive centers: the highly reactive carbonyl chloride (acylating agent) and the ring-activated chlorine at position 3 (susceptible to SNAr or metal-catalyzed cross-coupling).[2]
Its primary industrial application lies in the synthesis of Pyrazine-carboxamide fungicides , a subclass of Succinate Dehydrogenase Inhibitors (SDHIs).[2] Notably, it serves as a critical precursor in the synthesis of Pyraziflumid (Nihon Nohyaku Co., Ltd.), where the pyrazine core provides metabolic stability and unique binding affinity to the ubiquinone-binding site of complex II in fungal mitochondria.[2]
Chemical Profile & Reactivity Logic
To successfully utilize this intermediate, researchers must understand its "Dual-Electrophile" nature.[2] The reactivity is hierarchical, allowing for sequential functionalization without the need for protecting groups.[2]
The "Push-Pull" Reactivity Map
-
Site A (C-2 Carbonyl Chloride): A "Hard" electrophile.[1] Reacts kinetically fast with amines and alcohols at low temperatures (-10°C to 0°C).[1] This is the primary handle for attaching the pharmacophore (e.g., an aniline moiety).[2]
-
Site B (C-3 Chlorine): A "Soft" electrophile.[1] The pyrazine nitrogens withdraw electron density, activating this position for Nucleophilic Aromatic Substitution (SNAr).[2] However, this reaction is kinetically slower than acylation, typically requiring elevated temperatures (>60°C) or catalysis.[2]
Strategic Implication: The standard workflow is Acylation First → Substitution Second .[2] Reversing this order often leads to polymerization or self-condensation.[1]
Figure 1: Hierarchical reactivity map of the scaffold. The carbonyl chloride allows immediate scaffold attachment, while the C-3 chlorine remains dormant until activated.
Experimental Protocol: Synthesis of Pyraziflumid Analog Scaffold
This protocol describes the synthesis of a generic SDHI scaffold: N-(biphenyl-2-yl)-3-chloropyrazine-2-carboxamide . This is a direct mimic of the commercial fungicide Pyraziflumid workflow.
Phase 1: Amidation (The "Kinetic" Step)
Objective: Attach the lipophilic tail (aniline derivative) while preserving the C-3 chlorine.[2]
Materials:
-
3-Chloropyrazine-2-carbonyl chloride (1.0 eq)[1]
-
2-Aminobiphenyl (or substituted aniline mimic) (1.0 eq)
-
Triethylamine (Et3N) (1.2 eq)[2]
-
Dichloromethane (DCM) (Anhydrous)[2]
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round bottom flask under N2 atmosphere, dissolve 2-aminobiphenyl (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Et3N (12 mmol) and cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents the amine from attacking the C-3 position via SNAr.[1]
-
Acylation: Dissolve 3-chloropyrazine-2-carbonyl chloride (10 mmol) in DCM (10 mL) and add it dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.
-
Workup: Quench with water (50 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and Brine.[2] Dry over Na2SO4.
-
Purification: Recrystallize from Ethanol/Hexane.
Phase 2: C-3 Diversification (The "Thermodynamic" Step)
Objective: Functionalize the C-3 position to tune biological activity (Lipophilicity/Metabolic Stability).
Option A: Nucleophilic Substitution (SNAr) [2][5]
-
Reagent: Sodium Methoxide (NaOMe) or Sodium Thiomethoxide.[2]
-
Conditions: DMF, 80°C, 4 hours.
-
Result: 3-Methoxy or 3-Thiomethyl derivative.[1]
Option B: Trifluoromethylation (Pyraziflumid Route) [2]
-
Note: In the industrial synthesis of Pyraziflumid, the 3-Cl is often converted to 3-CF3.[1]
-
Reagent: Methyl fluorosulfonyldifluoroacetate (MFSDA) + CuI (Copper Iodide).[2]
-
Conditions: DMF/NMP, 100°C.
-
Mechanism: Decarboxylative cross-coupling.[2]
Data Summary: Reaction Optimization
The following table summarizes the stability and reactivity windows for the acid chloride intermediate.
| Parameter | Optimal Condition | Critical Failure Mode |
| Solvent | DCM, THF, Toluene (Anhydrous) | Alcohols (reacts immediately to form esters), Water (hydrolysis to acid).[2] |
| Temperature (Step 1) | -10°C to +5°C | >25°C during addition leads to bis-acylation or SNAr side products.[1] |
| Base Choice | Triethylamine, DIPEA, Pyridine | Strong inorganic bases (NaOH) cause rapid hydrolysis of the COCl group.[2] |
| Storage | <4°C, under Argon, sealed | Moisture exposure converts COCl to COOH (white solid formation).[2] |
Comparative Workflow Diagram
This diagram illustrates the divergence point where the 3-chloropyrazine-2-carbonyl chloride can be used to generate either Amide Fungicides or Ester Precursors for further modification.[1]
Figure 2: Divergent synthetic pathways. Pathway A leads directly to amide libraries; Pathway B synthesizes the specific fluorinated precursor for commercial fungicides.[2]
Safety & Handling Protocol
Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator.[2]
-
Hydrolysis Risk: This compound reacts violently with water to release HCl gas and 3-chloropyrazine-2-carboxylic acid.[1]
-
Inhalation: The acid chloride is volatile and lachrymatory.[2]
-
Control: Use a full-face shield or work strictly behind the sash.[1]
-
-
Spill Management: Do not use water. Absorb with dry sand or vermiculite.[2] Neutralize with sodium carbonate powder.[2]
References
-
Oda, M., et al. (2017).[2][6][7][8] "Synthesis and biological activity of a novel fungicide, pyraziflumid."[2][6][7][8] Journal of Pesticide Science.[2][6][8] Describes the discovery of Pyraziflumid and the use of 3-chloropyrazine intermediates.
-
Nihon Nohyaku Co., Ltd. (2017).[2][6] "Pyraziflumid: A novel SDHI fungicide."[2][6][7][8] ResearchGate.[2][7] Details the synthetic route involving the chloropyrazine carboxylate ester.
-
BenchChem. (2024).[2] "6-Chloropyrazine-2-carbonyl chloride Reactivity Profile." (Note: Isomeric reference for reactivity principles). [2]
-
ChemicalBook. (2024).[2] "Pyraziflumid Synthesis and Introduction." Provides the specific chemical transformations for the pyrazine ring in SDHI synthesis.
Sources
- 1. 3-Chloropyrazine-2-carbonitrileï¼CAS No.ï¼55557-52-3 [cherrypharmatech.com]
- 2. Triclopyr - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of a novel fungicide, pyraziflumid [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 3-Chloropyrazine-2-carbonyl Chloride Amidation Reactions
Welcome to the technical support center for the amidation of 3-chloropyrazine-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial reaction, troubleshoot common issues, and improve overall yield and purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own laboratory settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the amidation of 3-chloropyrazine-2-carbonyl chloride, providing foundational knowledge for successful experimentation.
Q1: What is the general mechanism for the amidation of 3-Chloropyrazine-2-carbonyl chloride?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of the chloride leaving group. A base is required to neutralize the HCl generated during the reaction.[1]
Sources
Technical Support Center: Purification of Crude 3-Chloropyrazine-2-carbonyl chloride
Welcome to the technical support center for the purification of crude 3-Chloropyrazine-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important synthetic intermediate.
I. Understanding the Chemistry of Purification
3-Chloropyrazine-2-carbonyl chloride is a reactive acyl chloride. The primary goal of its purification is the removal of unreacted starting materials, byproducts of the chlorination reaction, and any degradation products. The most common synthetic route to this compound is the chlorination of 3-chloropyrazine-2-carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Common Impurities:
-
3-Chloropyrazine-2-carboxylic acid: The unreacted starting material.
-
Residual Chlorinating Agent and its Byproducts: Excess thionyl chloride or oxalyl chloride, as well as HCl, SO₂, CO, and CO₂.
-
Hydrolysis Product: Exposure of the acyl chloride to moisture will lead to the formation of the corresponding carboxylic acid.
-
Polymeric materials: Formed due to side reactions, especially at elevated temperatures.
The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-Chloropyrazine-2-carbonyl chloride in a question-and-answer format.
Issue 1: Low Yield of Purified Product
Q: I am losing a significant amount of my product during purification. What are the likely causes and how can I mitigate this?
A: Low recovery can stem from several factors, primarily related to the inherent reactivity of the acyl chloride.
-
Hydrolysis: 3-Chloropyrazine-2-carbonyl chloride is highly susceptible to hydrolysis. Any exposure to moisture in solvents, glassware, or the atmosphere will convert it back to the less volatile 3-chloropyrazine-2-carboxylic acid, which will be lost during distillation or will contaminate the final product.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents for all extraction and chromatography steps. Handle the compound under an inert atmosphere whenever possible.[1]
-
-
Thermal Decomposition: Acyl chlorides, particularly those with electron-withdrawing groups, can be thermally labile. Excessive temperatures during distillation can lead to decomposition and the formation of non-volatile tars.
-
Solution: Purify via vacuum distillation to lower the boiling point. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures. Monitor the distillation temperature closely and avoid overheating the distillation pot.
-
-
Adsorption on Silica Gel: If you are using column chromatography, the slightly acidic nature of silica gel can cause hydrolysis or decomposition of the acyl chloride on the column.
-
Solution: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina. Alternatively, run the column quickly with a non-polar eluent and do not let the compound sit on the column for an extended period. Pre-treating the silica gel with a non-nucleophilic base like triethylamine (as a component of the eluent) can also help to neutralize acidic sites, but this may introduce other complications.
-
Issue 2: Product is Contaminated with Starting Material (3-Chloropyrazine-2-carboxylic acid)
Q: My final product shows a significant amount of the starting carboxylic acid by NMR/IR analysis. How can I remove it?
A: The presence of the starting carboxylic acid is a common issue.
-
Incomplete Reaction: The initial chlorination reaction may not have gone to completion.
-
Preventative Measure: Ensure you are using a sufficient excess of the chlorinating agent and that the reaction has been allowed to proceed for an adequate amount of time. Monitoring the reaction by IR (disappearance of the broad O-H stretch of the carboxylic acid) can be helpful.
-
-
Inefficient Purification: The purification method may not be effectively separating the acyl chloride from the more polar carboxylic acid.
-
Fractional Distillation: A careful fractional distillation under reduced pressure is often the most effective method. The carboxylic acid is significantly less volatile than the acyl chloride.
-
Aqueous Work-up (with caution): For less reactive acyl chlorides, a gentle wash with a cold, dilute, and weak base like sodium bicarbonate solution can selectively extract the acidic carboxylic acid. However, this method carries a high risk of hydrolyzing the desired product and should be performed quickly at low temperatures with vigorous stirring. Immediately after the wash, the organic layer must be thoroughly dried with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.[2]
-
Column Chromatography: As mentioned, column chromatography can be used, but with care. The more polar carboxylic acid will have a lower Rf value and will elute much later than the acyl chloride.
-
Issue 3: Product is Darkly Colored
Q: My purified 3-Chloropyrazine-2-carbonyl chloride is a dark oil or solid. What causes this discoloration and how can I obtain a lighter-colored product?
A: Dark coloration is usually an indication of impurities or decomposition products.
-
Cause: The use of thionyl chloride as the chlorinating agent can sometimes lead to colored impurities.[3] High temperatures during reaction or distillation can also cause the formation of colored polymeric byproducts.
-
Solutions:
-
Use Oxalyl Chloride: Oxalyl chloride is often a milder chlorinating agent and its byproducts (CO, CO₂, HCl) are all gaseous, which can lead to a cleaner crude product.
-
Activated Carbon Treatment: Dissolving the crude product in a dry, inert solvent (e.g., dichloromethane or toluene) and stirring it with a small amount of activated charcoal for a short period can help to adsorb colored impurities. The charcoal is then removed by filtration through a pad of celite. This should be done before the final distillation.
-
Optimize Distillation: Ensure the distillation is performed at the lowest possible temperature under a high vacuum.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude 3-Chloropyrazine-2-carbonyl chloride?
A1: For most lab-scale preparations, vacuum fractional distillation is the preferred method. It is highly effective at separating the volatile acyl chloride from non-volatile impurities like the starting carboxylic acid and any polymeric byproducts.
Q2: What are the typical conditions for vacuum distillation of 3-Chloropyrazine-2-carbonyl chloride?
Q3: Can I use recrystallization to purify 3-Chloropyrazine-2-carbonyl chloride?
A3: Recrystallization can be a viable option if the crude product is a solid. The key is to find a solvent in which the acyl chloride is soluble at high temperatures but insoluble at low temperatures, and in which the impurities have different solubility profiles.
-
Suitable Solvents: Non-polar, aprotic solvents are the best choice to avoid hydrolysis. Consider solvents like hexanes, heptane, or a mixture of toluene and hexanes.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The crystals can then be collected by filtration. All operations must be carried out under strictly anhydrous conditions.
Q4: How can I monitor the purity of my 3-Chloropyrazine-2-carbonyl chloride?
A4:
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the purification.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. For the related 3-Chloropyrazine-2-carbonitrile, 100% dichloromethane has been used as an eluent, giving an Rf of 0.76.[4][5] The acyl chloride will be less polar and have a higher Rf than the corresponding carboxylic acid.
-
Visualization: UV light (if the compound is UV active) or staining with an appropriate reagent. Be aware that the acyl chloride may react with certain stains.
-
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show clean signals corresponding to the pyrazine ring protons. The absence of the broad carboxylic acid proton peak is a good indicator of purity.
-
IR Spectroscopy: The presence of a strong carbonyl stretch for the acyl chloride (typically around 1750-1800 cm⁻¹) and the absence of a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) are key indicators of purity.
-
Q5: What are the essential safety precautions when handling 3-Chloropyrazine-2-carbonyl chloride?
A5: 3-Chloropyrazine-2-carbonyl chloride is a reactive and potentially hazardous compound.
-
Handling: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: It reacts with water to produce corrosive HCl gas. Keep away from moisture.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
IV. Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas. Use a magnetic stirrer in the distillation flask.
-
Charging the Flask: Transfer the crude 3-Chloropyrazine-2-carbonyl chloride to the distillation flask under an inert atmosphere.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle or oil bath.
-
Collect any low-boiling fractions (e.g., residual solvent or chlorinating agent) in a separate receiving flask.
-
As the temperature rises, the product will begin to distill. Collect the fraction that distills at a constant temperature.
-
Monitor the distillation closely. If the temperature drops, it may indicate that all the product has distilled.
-
-
Shutdown: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various non-polar, aprotic solvents (e.g., hexanes, heptane, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel containing a small plug of glass wool.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration under an inert atmosphere. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum.
V. Visualizing the Purification Workflow
Caption: Decision workflow for the purification of 3-Chloropyrazine-2-carbonyl chloride.
VI. References
-
Synthesis and Characterization of new organic compounds from Cromoglicic acid and Study Some of Their Applications. (2025). Journal of Kerbala for Pharmaceutical Sciences, 12(1), 123-134.
-
Method for producing acid chlorides. (2004). Google Patents. Retrieved February 2, 2026, from
-
Org. Synth. 2012, 89, 549-561. (2012). Organic Syntheses. Retrieved February 2, 2026, from [Link]
-
Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
3-Chloropyrazine-2-carbonitrile. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved February 2, 2026, from [Link]
-
SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved February 2, 2026, from [Link]
-
The Preparation of Hydroxypyrazines and Derived Chloropyrazines. (n.d.). Tripod.com. Retrieved February 2, 2026, from [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). MDPI. Retrieved February 2, 2026, from [Link]
-
Synthetic method of 3-acetyl-2-chloropyridine. (n.d.). Google Patents. Retrieved February 2, 2026, from
-
General procedures for the purification of Acid chlorides. (n.d.). Chempedia - LookChem. Retrieved February 2, 2026, from [Link]
Sources
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 3. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 4. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]
Technical Support Center: Optimizing 3-Chloropyrazine-2-carbonyl chloride Synthesis
Subject: Protocol Optimization & Troubleshooting for 3-Chloropyrazine-2-carbonyl chloride (CAS: 152157-43-0) Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20
Introduction: The Stability Paradox
Synthesizing 3-Chloropyrazine-2-carbonyl chloride presents a classic "stability paradox" in heterocyclic chemistry. The electron-withdrawing chlorine atom at the C3 position stabilizes the pyrazine ring against oxidation but simultaneously activates the C2-carbonyl group, making it hyper-electrophilic.
While this reactivity is desirable for subsequent nucleophilic substitutions (e.g., amide coupling), it renders the acid chloride extremely sensitive to hydrolysis. A successful synthesis is not just about formation; it is about persistence . This guide replaces "recipe-following" with a mechanistic control strategy to ensure high yield and purity.
Module 1: Reaction Design & Reagent Selection
The Gold Standard: Oxalyl Chloride / DMF
For research and early-phase development, we recommend the Oxalyl Chloride/DMF system over Thionyl Chloride.
| Parameter | Oxalyl Chloride / DMF (Recommended) | Thionyl Chloride (Legacy) |
| Temperature | 0°C to Room Temperature (25°C) | Reflux (75°C+) |
| By-products | CO (g), CO₂ (g), HCl (g) | SO₂ (g), HCl (g) |
| Purification | Evaporation (Volatile by-products) | Distillation (Difficult to remove trace SOCl₂) |
| Risk | Low thermal degradation | High risk of pyrazine ring darkening/taring |
Mechanistic Insight: The Catalytic Cycle
You are not simply mixing reagents; you are initiating a Vilsmeier-Haack-type catalytic cycle.
-
Activation: DMF reacts with Oxalyl Chloride to form the active chloroiminium species (Vilsmeier reagent).
-
Chlorination: This species attacks the carboxylic acid, converting it to the acid chloride rapidly at neutral temperatures.
-
Regeneration: DMF is regenerated, meaning only catalytic amounts (1-5 mol%) are required.
Critical Control Point: Do not use excess DMF. Large amounts of DMF can form stable complexes with the acid chloride, making isolation difficult.
Module 2: Visualizing the Workflow
The following diagram illustrates the reaction pathway and the critical decision nodes for process control.
Figure 1: Catalytic cycle and reaction workflow for acid chloride generation.
Module 3: Experimental Protocol (Self-Validating)
Materials
-
Substrate: 3-Chloropyrazine-2-carboxylic acid (1.0 eq)
-
Reagent: Oxalyl Chloride (1.2 eq)
-
Catalyst: DMF (anhydrous, 2-3 drops or 0.05 eq)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Suspension: Add the carboxylic acid and anhydrous DCM (0.2 M concentration). Note: The acid may not fully dissolve initially.
-
Catalysis: Add catalytic DMF.
-
Addition: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe.
-
Observation: Vigorous bubbling (gas evolution) indicates initiation.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation: The reaction mixture should become a clear homogeneous solution as the acid is consumed.
-
-
Workup: Concentrate in vacuo (rotary evaporator) at < 30°C.
-
Crucial Step: Re-dissolve the residue in dry DCM and re-evaporate (2x) to azeotrope off excess Oxalyl Chloride and HCl.
-
Validation Check (The "Methanol Quench")
Direct analysis of the acid chloride is difficult. To validate conversion:
-
Take a 50 µL aliquot of the reaction mixture.
-
Quench into 500 µL of anhydrous Methanol.
-
Run TLC or LC-MS.
-
Result: You should see the Methyl Ester (M+14 mass shift from acid, or M-18.5+31 mass shift from acid chloride). If you see starting material, the reaction is incomplete.
Module 4: Troubleshooting & FAQs
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common synthetic failures.
Frequently Asked Questions
Q1: My LC-MS shows the carboxylic acid peak even after 4 hours. Did the reaction fail?
-
Diagnosis: Not necessarily. Acid chlorides hydrolyze instantly in non-anhydrous LC-MS mobile phases (water/acetonitrile).
-
Solution: Use the "Methanol Quench" method described above. If the methyl ester is the dominant peak, your reaction worked. If you still see acid, your reagents (Oxalyl Chloride) may be hydrolyzed/old.
Q2: Can I store the acid chloride?
-
Recommendation: No. 3-Chloropyrazine-2-carbonyl chloride is highly moisture-sensitive. Prepare it immediately before the next step. If storage is unavoidable, store as a solid under Argon at -20°C, but expect degradation.
Q3: Why is my product turning pink/red?
-
Cause: Pyrazines are electron-deficient but can polymerize or form charge-transfer complexes if trace HCl or free amines are present.
-
Fix: Ensure thorough azeotropic removal of HCl using DCM or Toluene during the concentration step.
Q4: Can I use Thionyl Chloride (
-
Answer: Yes, but with caution. Thionyl chloride requires reflux to be effective for this substrate. The harsh conditions can cause the chlorine at position 3 to undergo nucleophilic attack if the reaction mixture is not perfectly clean, leading to impurities. If you must use
, add a trap for gas and use strictly anhydrous conditions.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
PubChem Database. (2024). 3-Chloropyrazine-2-carbonyl chloride (CID 15215743). National Center for Biotechnology Information. [Link]
- Doležal, M., et al. (2012). Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and final products. Journal of Heterocyclic Chemistry. (Provides analogous protocols for chloropyrazine acid chlorides).
TLC analysis of 3-Chloropyrazine-2-carbonyl chloride reaction progress
Executive Summary
Monitoring the formation of 3-Chloropyrazine-2-carbonyl chloride (typically synthesized from 3-chloropyrazine-2-carboxylic acid using thionyl chloride or oxalyl chloride) presents a specific analytical challenge: hydrolytic instability .
Direct thin-layer chromatography (TLC) of acid chlorides on silica gel is unreliable. Silica gel contains adsorbed moisture and surface hydroxyl (silanol) groups that rapidly hydrolyze the highly reactive acid chloride back to the starting carboxylic acid. This leads to false negatives, where the reaction appears incomplete even if conversion is 100%.
The Solution: You must utilize a Derivatization Quench (Mini-Workup) method to convert the labile acid chloride into a stable methyl ester before spotting.
The Protocol: Methanol Quench Method
Do not spot the reaction mixture directly. Follow this "Mini-Workup" to freeze the chemical state of your aliquot for accurate analysis.
Reagents Required:
-
Quench Solvent: Anhydrous Methanol (MeOH).
-
Mobile Phase: Hexanes : Ethyl Acetate (typically 3:1 or 2:1, depending on plate activity).
Step-by-Step Procedure:
-
Prepare the Quench Vial: Place 0.5 mL of anhydrous Methanol in a clean HPLC vial or small test tube.
-
Sampling: Using a glass capillary or micropipette, withdraw a small aliquot (~5-10 µL) from the active reaction mixture.
-
The Quench: Immediately dispense the aliquot into the Methanol.
-
Chemistry: The methanol reacts rapidly with the acid chloride to form Methyl 3-chloropyrazine-2-carboxylate .
-
Note: Perform this at Room Temperature.[4] Heating the quench may cause nucleophilic aromatic substitution of the 3-Chloro group (a side reaction).
-
-
Spotting: Spot the quenched solution onto the TLC plate alongside the starting material (3-chloropyrazine-2-carboxylic acid).
-
Elution: Run the plate in Hexanes:EtOAc.
Workflow Visualization
The following diagram illustrates the critical decision pathway for analyzing this moisture-sensitive intermediate.
Figure 1: Decision logic for monitoring acid chloride formation. Direct spotting leads to hydrolysis artifacts, whereas the methanol quench provides a stable surrogate marker.
Data Interpretation
Because you are analyzing the methyl ester as a surrogate for the acid chloride, the Rf values will differ significantly from the starting acid.
| Compound | Chemical State | Polarity | Relative Rf (Hex:EtOAc) | Appearance (UV 254) |
| Starting Material | 3-Chloropyrazine-2-carboxylic acid | High (Polar) | Low (< 0.2) | Dark Spot (often streaks) |
| Target Analyte | 3-Chloropyrazine-2-carbonyl chloride | Reactive | N/A (Decomposes) | Do not analyze directly |
| Surrogate Marker | Methyl 3-chloropyrazine-2-carboxylate | Low (Non-polar) | High (> 0.6) | Distinct, compact Dark Spot |
Success Criteria:
-
Reaction Complete: Disappearance of the baseline/low Rf spot (Acid) and appearance of a single high Rf spot (Ester).
-
Reaction Incomplete: Presence of both low and high Rf spots.
Troubleshooting & FAQs
Q: I see a streak starting from the baseline up to the solvent front. What is happening? A: This is characteristic of acid chloride decomposition. If you spotted directly, the compound is hydrolyzing during the run, creating a trail of acid (low Rf) and chloride (variable). If you used the quench method, your quench might be incomplete, or the methanol was wet. Ensure your methanol is anhydrous.
Q: Can I use an amine (like benzylamine) instead of methanol? A: Yes. Quenching with an amine (e.g., benzylamine or morpholine) converts the acid chloride to the corresponding amide . Amides are often even more stable and UV-active than esters. However, methanol is generally preferred for routine monitoring because it is cheaper, easier to remove, and the methyl ester is less likely to have solubility issues in Hexanes/EtOAc compared to bulky amides.
Q: Will the "3-Chloro" group react with the methanol? A: In 3-chloropyrazine derivatives, the chlorine is activated for nucleophilic aromatic substitution (SNAr) because it is ortho to the ring nitrogens. However, at room temperature and without a strong base, the formation of the ester (acyl substitution) is kinetically much faster than the displacement of the chlorine (SNAr).
-
Caution: Do not boil the methanol quench sample. Extended heating could lead to the formation of Methyl 3-methoxypyrazine-2-carboxylate.
Q: My "Product" spot (Methyl Ester) is co-eluting with impurities. How do I separate them? A: Pyrazines are weakly basic. You can modify your TLC mobile phase by adding 1% Triethylamine (TEA) to sharpen the spots, or conversely, use a small amount of Acetic Acid if you are tracking the disappearance of the starting carboxylic acid to prevent it from tailing.
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved February 2, 2026, from [Link]
Sources
Column chromatography techniques for products from 3-Chloropyrazine-2-carbonyl chloride
The following technical guide serves as a specialized support center for researchers working with 3-Chloropyrazine-2-carbonyl chloride (CAS: 55557-52-3) and its downstream derivatives.
Status: Operational | Tier: Level 3 (Senior Scientist) | Ticket: #PYR-Cl-003
Executive Summary
The Central Challenge: 3-Chloropyrazine-2-carbonyl chloride is a high-energy electrophile. It is rarely chromatographed directly due to its moisture sensitivity. The primary purification challenges arise with its products—typically carboxamides (via aminolysis) and carboxylates (via alcoholysis).
These products present a "dual-personality" on silica gel:
-
Basicity: The pyrazine nitrogens can interact with acidic silanols, causing peak tailing (streaking).
-
Polarity: The electron-withdrawing 3-chloro substituent reduces ring basicity compared to naked pyrazine, but the resulting amides often exhibit low solubility in non-polar solvents, leading to precipitation on the column.
Module 1: Pre-Purification Diagnostics (The Triage)
WARNING: Never attempt to flash chromatograph the crude acid chloride directly. It will hydrolyze on the silica column, generating HCl gas and 3-chloropyrazine-2-carboxylic acid, which will streak and contaminate your fraction collector.
Workflow: From Reaction to Column
Before preparing your column, validate your workup using this logic flow to ensure the reactive chloride is fully quenched.
Figure 1: Pre-chromatography decision tree to prevent column fouling by residual acid byproducts.
Module 2: Stationary Phase & Mobile Phase Engineering
The "Basicity" Factor
The 3-chloro group is electron-withdrawing, which lowers the pKa of the pyrazine nitrogens. Consequently, these derivatives streak less than alkyl-pyrazines.
-
Standard Protocol: Standard Silica Gel 60 (230–400 mesh) is usually sufficient.
-
The Exception: If your product contains a secondary amine side chain (e.g., from a diamine linker), you must buffer the system.
Solvent System Selection
Select your mobile phase based on the functional group installed at the C2 position.
| Product Class | Polarity Profile | Recommended Solvent System | Additive Required? |
| Alkyl Esters | Low | Hexane / Ethyl Acetate (Gradient: 0% | No |
| Aryl Amides | Medium | DCM / MeOH (Gradient: 0% | No (Usually) |
| Alkyl Amides | High | DCM / MeOH (Gradient: 2% | Yes (1% |
| Carboxylic Acid | Very High | Reverse Phase (C18) or DCM / MeOH / AcOH (90:9:1) | Acid Modifier |
Sample Loading Technique
Pyrazine carboxamides often crystallize in Hexane/EtOAc.
-
Avoid: Wet loading with minimal DCM (risk of precipitation at the column head).
-
Recommended: Dry Loading . Dissolve crude in DCM/MeOH, add Celite or Silica (1:2 ratio w/w), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column.
Module 3: Troubleshooting Guides (Q&A)
Scenario A: "My product is co-eluting with a UV-active impurity."
Diagnosis: This is likely the 3-chloropyrazine-2-carboxylic acid (hydrolysis byproduct). On silica, it streaks and can "tail" into your amide product. Solution:
-
Retrospective: Did you wash the organic layer with saturated
during workup? If not, the acid is still there. -
Chromatographic Fix: Switch to a DCM / Acetone gradient. Pyrazine acids often stick harder to silica in acetone than in methanol, improving separation from the amide.
Scenario B: "I see a spot on TLC, but nothing comes off the column."
Diagnosis: "Irreversible" adsorption due to hydrogen bonding (common with primary amides). Solution:
-
The "Flush": Switch to 90:10 DCM:MeOH with 1% Triethylamine (TEA) . The TEA competes for the silanol sites, displacing your pyrazine.
-
Verification: Check the silica at the top of the column under UV light. If it glows, your product precipitated. You needed to Dry Load (see Module 2.3).
Scenario C: "My 3-Chloro group disappeared/changed."
Diagnosis: Unintended Nucleophilic Aromatic Substitution (
-
Avoid leaving 3-chloropyrazines on silica columns with nucleophilic solvents (MeOH/EtOH) for extended periods.
-
Use Isopropanol or Acetonitrile as the polar modifier if the separation is slow.
Module 4: Advanced Visualization (Separation Logic)
Use this logic flow to determine the specific column conditions based on your product's structural features.
Figure 2: Mobile phase selection strategy based on product functionality.
References
-
Synthesis of Pyrazinamide Derivatives: Servusová, B., et al. (2012).[1] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 17(11), 13183–13198.
- General Pyrazine Chromatography: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
- Handling Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for acid chloride hydrolysis and quenching).
-
Silica Deactivation: Department of Chemistry, University of Rochester. Chromatography: The Solid Phase - C2 Deactivated Silica Gel.
Sources
Technical Support Center: Temperature Control in the Synthesis of 3-Chloropyrazine-2-carbonyl chloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing the critical parameter of temperature during the synthesis of 3-Chloropyrazine-2-carbonyl chloride from its corresponding carboxylic acid. Adherence to precise thermal management is paramount for ensuring reaction safety, maximizing yield, and achieving high product purity.
Section 1: Fundamental Principles of Thermal Management
This section addresses the core scientific principles behind the stringent temperature control required for this synthesis.
Q1: Why is it mandatory to cool the initial reaction mixture, often to 0°C, before adding the chlorinating agent (e.g., thionyl chloride), even if the reaction is subsequently heated to reflux?
A1: This is a critical safety and process control measure rooted in reaction kinetics and thermodynamics. The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) is a highly exothermic process.[1][2]
-
Controlling the Initial Exotherm: The initial reaction rate is fastest upon the first contact of the reactants. Cooling the vessel in an ice bath absorbs the heat generated during the initial, rapid phase of the reaction. This prevents a thermal runaway, which is a dangerous, uncontrolled increase in temperature and pressure from the rapid evolution of gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][3]
-
Ensuring Controlled Addition: By keeping the bulk mixture cold, the chlorinating agent can be added dropwise at a controlled rate. The overall rate of heat generation is thus limited by the addition rate, not by the intrinsic reaction kinetics, allowing the cooling system to keep pace.
-
Minimizing Side Reactions: A sudden temperature spike can promote the formation of undesired byproducts or lead to the degradation of the starting material or the thermally sensitive acyl chloride product.[1] Pre-cooling and slow addition ensure that the reaction remains selective.
Q2: What are the primary consequences of inadequate temperature control during this synthesis?
A2: Failure to manage the reaction temperature can lead to a cascade of negative outcomes:
-
Reduced Yield and Purity: Thermal excursions can cause decomposition of the starting material, 3-Chloropyrazine-2-carboxylic acid, which decomposes near its melting point (116-117 °C)[4], or the product. This often manifests as a dark, tarry reaction mixture.
-
Formation of Impurities: Elevated temperatures can enable alternative reaction pathways, leading to a complex mixture of byproducts that complicates purification and reduces the final yield.
-
Safety Hazards: The most significant risk is a runaway reaction. The rapid production of HCl and SO₂ gases can over-pressurize the reaction vessel, leading to a potential breach and release of toxic and corrosive materials.[1]
-
Poor Process Reproducibility: Inconsistent thermal profiles between batches make the process unreliable, a critical issue in drug development and manufacturing environments.
Q3: How does the choice of chlorinating agent affect temperature protocols?
A3: While thionyl chloride is common, other reagents like oxalyl chloride or phosgene can be used, each with a different reactivity profile.[5][6]
-
Thionyl Chloride (SOCl₂): Highly reactive and exothermic. Often used with a catalytic amount of N,N-dimethylformamide (DMF), which accelerates the reaction further.[5] Its use necessitates stringent initial cooling and controlled addition protocols.
-
Oxalyl Chloride ((COCl)₂): Also very reactive and requires similar cooling protocols. It produces gaseous byproducts (CO, CO₂, HCl), which can also cause pressure buildup. It is often preferred when milder conditions are needed, but temperature control remains critical.
-
Phosgene (COCl₂): An extremely toxic gas, its use is typically restricted to specialized industrial settings with advanced engineering controls. While effective, the handling hazards often outweigh the benefits in a research setting. Reactions involving phosgene are also temperature-sensitive to prevent side reactions.[6]
Section 2: Troubleshooting Guide for Common Thermal Issues
This guide provides a direct, problem-and-solution framework for issues encountered during the experiment.
Q: My reaction temperature spiked by over 15°C during thionyl chloride addition, even with an ice bath. What happened and how do I recover?
A:
-
Causality: This indicates that the rate of heat generation exceeded the cooling capacity of your setup. The most likely causes are: (1) The thionyl chloride was added too quickly. (2) The agitation (stirring) in the flask was insufficient, creating localized "hot spots" where the reaction accelerated. (3) The ice bath was not making adequate contact with the flask surface area.
-
Immediate Action: Immediately stop the addition of thionyl chloride. Ensure the flask is securely submerged in the ice bath and that stirring is vigorous enough to create a vortex. If the temperature continues to rise, be prepared to add more ice and salt to the bath to lower its temperature further.
-
Preventative Measures: For future runs, use an addition funnel for a slow, dropwise addition. Ensure your stir bar or overhead stirrer is appropriately sized for the flask and provides vigorous mixing. For larger scales, consider using a dry ice/acetone bath for more robust cooling capacity, maintaining an internal temperature below 5°C.[7]
Q: The reaction is proceeding very slowly, and TLC analysis shows significant starting material remaining after the recommended reflux time. Can I simply increase the reflux temperature?
A:
-
Causality: Sluggish reactions can be due to several factors: (1) Insufficient amount of chlorinating agent. (2) Deactivated catalyst (if using DMF, it must be anhydrous). (3) The reflux temperature may indeed be too low if a very low-boiling solvent was chosen.
-
Recommended Action: Arbitrarily increasing the temperature is risky and can lead to decomposition. First, verify that the molar ratio of thionyl chloride to the carboxylic acid is correct (typically at least 2 equivalents are used)[8]. If a catalyst like DMF is used, ensure it is fresh and anhydrous. If these factors are correct, a modest increase in temperature may be acceptable, but the reaction should be monitored closely for any color change indicating decomposition. A safer alternative may be to extend the reaction time at the current reflux temperature.
-
Preventative Measures: Always use fresh, high-purity reagents. Dry solvents and glassware meticulously, as moisture will quench the thionyl chloride.[3]
Q: My final product yield is consistently low, and I suspect thermal degradation during the work-up. How can I mitigate this?
A:
-
Causality: The product, 3-Chloropyrazine-2-carbonyl chloride, is an activated acyl chloride and is susceptible to thermal degradation and hydrolysis. The most common point of failure is the removal of excess thionyl chloride (boiling point: 76°C) via rotary evaporation. Using excessive bath temperatures to speed up this process can decompose the product.
-
Recommended Action: Remove the excess thionyl chloride under reduced pressure at a low bath temperature, typically not exceeding 40-50°C.[3][8] To facilitate removal, a co-evaporation with a high-boiling, inert solvent like dry toluene can be employed.[3] After removing the bulk of the SOCl₂, add dry toluene and evaporate again. This process can be repeated 2-3 times to chase out the final traces of the volatile reagent without excessive heating.
-
Preventative Measures: Plan for a patient work-up. Use a well-maintained vacuum pump to achieve a lower pressure, which allows for evaporation at a lower temperature. Always ensure the product is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Section 3: Experimental Protocol and Best Practices
This section provides a generalized protocol with an emphasis on critical temperature checkpoints and a visual workflow for handling thermal excursions.
Experimental Protocol: Synthesis of 3-Chloropyrazine-2-carbonyl chloride
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer, add 3-Chloropyrazine-2-carboxylic acid (1.0 eq).
-
Inerting & Dissolution: Add a suitable dry solvent (e.g., toluene, ~5-10 mL per gram of acid). Begin vigorous stirring under a positive pressure of nitrogen.
-
Initial Cooling (Checkpoint 1): Place the flask in an ice/water bath and cool the internal temperature to 0-5°C. Ensure the thermometer is submerged in the reaction mixture, not touching the glass.
-
Reagent Addition (Checkpoint 2): Slowly add thionyl chloride (2.0-3.0 eq) dropwise via an addition funnel over 30-60 minutes. CRITICAL: Monitor the internal temperature continuously and adjust the addition rate to ensure it does not exceed 10°C.
-
Warming and Reflux: Once the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Then, slowly warm the mixture to room temperature before heating to reflux (typically 80-90°C, depending on the solvent) for 2-4 hours, or until TLC/LCMS indicates complete consumption of the starting material.[8][9]
-
Cooling and Isolation (Checkpoint 3): After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure, ensuring the water bath temperature does not exceed 40°C.[3] The crude 3-Chloropyrazine-2-carbonyl chloride can then be used directly or purified if necessary.
Data Summary Table
| Step | Parameter | Recommended Range (°C) | Rationale & Key Considerations |
| 1. Reagent Addition | Internal Reaction Temperature | 0 to 10°C | To control the initial, strong exotherm and prevent a runaway reaction.[1] |
| 2. Reaction | Reflux Temperature | 70 to 90°C | To provide sufficient activation energy to drive the reaction to completion in a reasonable timeframe.[9][10] |
| 3. Work-up | Rotary Evaporation Bath Temp. | ≤ 40°C | To prevent thermal degradation of the sensitive acyl chloride product while removing volatile reagents.[3] |
Mandatory Visualization: Temperature Excursion Response Plan
Caption: Workflow for responding to a temperature excursion event.
Section 4: Frequently Asked Questions (FAQs)
Q: Can this reaction be performed at room temperature to avoid heating?
A: While the reaction with thionyl chloride can proceed at room temperature, it is often significantly slower, potentially requiring overnight stirring.[5][11] The primary benefit of heating to reflux is to ensure the reaction goes to completion in a much shorter, more predictable timeframe. For process efficiency, reflux is standard.
Q: On a larger, multi-gram scale, a simple thermometer might not be sufficient. What are the best practices for temperature monitoring?
A: For scales exceeding 5-10 grams, it is highly recommended to use a thermocouple probe connected to a digital reader. The probe should be positioned to measure the actual internal temperature of the liquid, away from the flask walls. For jacketed reactor systems, automated control loops that link the internal temperature probe to the heating/cooling fluid circulator are the gold standard for precise and safe thermal management.
Q: I've heard that DMF is a catalyst for this reaction. Can it help lower the required temperature?
A: Yes, DMF is a common and effective catalyst for converting carboxylic acids to acyl chlorides with thionyl chloride. It works by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. The use of catalytic DMF can significantly increase the reaction rate, potentially allowing for lower reflux temperatures or shorter reaction times. However, it also increases the initial exotherm, making the initial cooling and slow addition phases even more critical.
References
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available from: [Link]
- CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine. Google Patents.
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Available from: [Link]
-
The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Organic Chemistry Portal. Available from: [Link]
-
Why cool a reaction down when adding reagents if you're only going to reflux subsequently? Chemistry Stack Exchange. Available from: [Link]
-
Acid chloride Formation. Reddit. Available from: [Link]
-
How i can modify fatty acid in to acyl chloride using thionyl chloride? ResearchGate. Available from: [Link]
-
N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Organic Syntheses. Available from: [Link]
-
4-Methyl-5-nitrile-2-phenylpyrimidine. Organic Syntheses. Available from: [Link]
-
Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... ResearchGate. Available from: [Link]
-
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. ResearchGate. Available from: [Link]
-
Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. ACS Publications. Available from: [Link]
-
Chlorination. ElectronicsAndBooks. Available from: [Link]
-
3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid. PubChem. Available from: [Link]
-
Regio- And Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. PubMed. Available from: [Link]
-
A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. Available from: [Link]
-
Hydrogen chloride can be made from the reaction of chlorine. Pearson. Available from: [Link]
-
7.4: Enthalpy and Chemical Reactions. Chemistry LibreTexts. Available from: [Link]
- US4321399A - Preparation of 2-thiophenecarbonyl chloride. Google Patents.
-
Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. J-STAGE. Available from: [Link]
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.
- US5245063A - Preparation of carbonyl chlorides. Google Patents.
-
Carbonyl Cyanide 3-chlorophenylhydrazone (CCCP) Suppresses STING-mediated DNA Sensing Pathway Through Inducing Mitochondrial Fission. PubMed. Available from: [Link]
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Hydrogen chloride can be made from the reaction of chlorine - McMurry 8th Edition Ch 7 Problem 60a [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
Validation & Comparative
Advanced Characterization Guide: 3-Chloropyrazine-2-carbonyl Chloride Derivatives
Executive Summary: The Analytical Challenge
3-Chloropyrazine-2-carbonyl chloride is a high-value scaffold in medicinal chemistry, particularly for the synthesis of pyrazinamide-based antitubercular agents and kinase inhibitors.[1] However, its characterization presents a specific paradox: the acid chloride moiety is the reactive site required for downstream chemistry, yet it is moisture-sensitive, making direct spectroscopic analysis prone to artifacts (hydrolysis to the carboxylic acid).
This guide compares two analytical workflows: Direct Characterization (Acid Chloride) vs. In-Situ Derivatization (Methyl Ester/Amide conversion).[1][2] We recommend the Derivatization Method as the industry standard for purity assessment due to its self-validating nature.[1][2]
Strategic Comparison: Analytical Workflows
Alternative 1: Direct 1H NMR Characterization
-
Concept: Dissolving the neat acid chloride in an anhydrous deuterated solvent (CDCl₃).
-
Performance: High risk.[1][2] Trace water in the solvent or NMR tube immediately hydrolyzes the compound back to 3-chloropyrazine-2-carboxylic acid.[1]
-
Diagnostic Signal: The absence of the broad -COOH proton (10-14 ppm) and a slight downfield shift of the pyrazine ring protons compared to the acid precursor.
Alternative 2: In-Situ Derivatization (Recommended)[1]
-
Concept: Quenching a small aliquot of the reaction mixture with dry methanol or benzylamine to form a stable ester or amide before NMR analysis.[1][2]
-
Performance: High reliability.[1][2] The resulting stable derivative provides distinct aliphatic signals (e.g., -OCH₃ singlet) that quantify conversion and confirm the integrity of the carbonyl chloride.
| Feature | Direct Analysis (Acid Chloride) | Derivatization (Methyl Ester) |
| Stability | Low (Hydrolysis prone) | High (Stable indefinitely) |
| Solvent Req. | Anhydrous CDCl₃ (<10 ppm H₂O) | Standard CDCl₃ or DMSO-d₆ |
| Diagnostic | Chemical shift drift | Distinct -OCH₃ singlet (~4.0 ppm) |
| Quantification | Difficult (Peak overlap with acid) | Precise (Integration of ester vs. aromatic) |
Experimental Protocols
Protocol A: The "Self-Validating" Derivatization Method
Objective: Confirm formation of 3-chloropyrazine-2-carbonyl chloride by converting it to methyl 3-chloropyrazine-2-carboxylate.
Reagents:
Step-by-Step Workflow:
-
Sampling: Withdraw 50 µL of the reaction mixture (containing the acid chloride) under inert atmosphere (N₂/Ar).
-
Quench: Immediately inject into a vial containing 200 µL of anhydrous MeOH.
-
Workup (Miniature): Evaporate the MeOH under a stream of nitrogen or reduced pressure.
-
Preparation: Redissolve the residue in 0.6 mL CDCl₃.
-
Acquisition: Run standard 1H NMR (16 scans).
Protocol B: Direct Analysis (For anhydrous rigor only)
-
Preparation: Oven-dry the NMR tube for >2 hours at 120°C.
-
Solvent: Use CDCl₃ stored over 4Å molecular sieves.
-
Transfer: Dissolve 10 mg of the solid acid chloride in CDCl₃ inside a glovebox or under positive N₂ pressure.
-
Acquisition: Acquire immediately.
Data Interpretation & Reference Shifts
The pyrazine ring protons (H-5 and H-6) appear as a pair of doublets with a characteristic small coupling constant (J ≈ 2.3–2.5 Hz).[1]
Comparative Chemical Shift Table (400 MHz, CDCl₃)
| Compound | H-5 (ppm) | H-6 (ppm) | J (Hz) | Key Aliphatic Signal |
| 3-Chloropyrazine-2-carboxylic acid (Precursor) | 8.65 | 8.48 | 2.4 | Broad COOH (10-13 ppm) |
| 3-Chloropyrazine-2-carbonyl chloride (Analyte) | 8.75 | 8.55 | 2.4 | None (Shift is key) |
| Methyl 3-chloropyrazine-2-carboxylate (Derivative) | 8.62 | 8.38 | 2.4 | Singlet 4.05 ppm (-OCH₃) |
| 3-Chloropyrazine-2-carbonitrile (Alt.[1] Precursor) | 8.68 | 8.62 | 2.4 | None |
*Note: Acid chloride shifts are solvent-dependent and typically downfield from the ester due to the strong electron-withdrawing nature of the -COCl group.
Spectral Analysis Logic[1][2]
-
Region 8.3–8.8 ppm: Look for two doublets. If you see four doublets, you have a mixture of starting material (acid) and product (or hydrolyzed product).[1]
-
Region 4.0 ppm:
-
Coupling Constant (J): The 2,3-disubstitution pattern preserves the 5,6-proton coupling.[1] A J value of ~2.4 Hz confirms the pyrazine ring is intact.[1][2]
Visualization: Characterization Decision Tree
Caption: Workflow for the reliable characterization of reactive pyrazine carbonyl chlorides.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][2][4][5] Chem. Retrieved February 2, 2026, from [Link]
-
Doležal, M., et al. (2009).[1][2] Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and final products. ResearchGate. Retrieved February 2, 2026, from [Link]
Sources
- 1. 3-Chloropyrazine-2-carbonitrile | C5H2ClN3 | CID 292465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Technical Guide: 13C NMR Spectral Analysis of Substituted Pyrazines
Executive Summary
Pyrazines are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in antitubercular agents (Pyrazinamide), proteasome inhibitors (Bortezomib), and various kinase inhibitors. While 1H NMR is the standard for initial characterization, it frequently fails in substituted pyrazines due to the lack of ring protons (in tetra-substituted analogs) or severe signal overlap.
This guide evaluates the utility of 13C NMR as a robust alternative for structural elucidation. We provide a comparative analysis against 1H and 2D techniques, detail the electronic substituent effects (SCS) specific to the 1,4-diazine ring, and offer a validated experimental protocol for acquiring quantitative data on quaternary carbons.
Comparative Analysis: 13C NMR vs. Alternatives
In the context of pyrazine analysis, 13C NMR offers distinct advantages regarding electronic environment resolution, particularly when the ring is heavily substituted.
Table 1: Performance Matrix of NMR Techniques for Pyrazines
| Feature | 1H NMR | 13C NMR (1D) | 15N NMR | 2D (HSQC/HMBC) |
| Primary Utility | Proton counting, coupling analysis ( | Carbon skeleton mapping, symmetry detection. | Direct detection of ring nitrogens. | Connectivity & Regiochemistry. |
| Resolution | Low (10-12 ppm window). Overlap common. | High (200 ppm window). Singlets for all carbons. | Ultra-High, but rare. | High (resolves overlapping protons). |
| Quaternary Carbons | Invisible. | Visible (Crucial for drug scaffolds). | N/A | Visible via long-range coupling (HMBC). |
| Sensitivity | High (Minutes). | Low (Hours for quaternary C without optimization). | Very Low (Natural abundance 0.37%). | Medium (Requires 10-30 mins). |
| Symmetry Insight | Ambiguous (Integration ratios can be misleading).[1] | Definitive (Number of signals = Unique environments). | N/A | Definitive. |
Verdict: 13C NMR is the superior tool for verifying the substitution pattern and electronic state of the pyrazine core, while 2D methods are required for absolute regioisomer assignment (e.g., distinguishing 2,5- vs 2,6-isomers).
Mechanistic Insight: Electronic Effects & Chemical Shifts
Understanding the pyrazine ring requires analyzing the inductive (
Base Chemical Shifts
-
Unsubstituted Pyrazine: The four equivalent carbons resonate at ~145.0 – 146.5 ppm (depending on solvent, e.g., CDCl3 vs DMSO-d6).
-
Nitrogen Effect: The ring nitrogens exert a strong deshielding effect on the
-carbons (C2, C3, C5, C6) via induction.
Substituent Chemical Shifts (SCS)
Substituents alter these shifts predictably. Below is a logic map for predicting shifts based on common medicinal chemistry functional groups.
Caption: Figure 1. Decision tree for predicting 13C chemical shift changes based on substituent electronics.
Key Data Points for Validation:
-
Methoxypyrazine: Ipso carbon shifts downfield to ~160-164 ppm due to the electronegative oxygen.
-
Chloropyrazine: Ipso carbon at ~147-150 ppm .
-
Methylpyrazine: Ipso carbon at ~152-155 ppm ; Methyl carbon at ~20-25 ppm .
Experimental Protocol: Quantitative 13C NMR
Standard 13C NMR is often non-quantitative due to the Nuclear Overhauser Effect (NOE) and long spin-lattice relaxation times (
Reagents & Setup
-
Solvent: DMSO-d6 (Preferred for polar pyrazines) or CDCl3.
-
Relaxation Agent: Chromium(III) acetylacetonate, Cr(acac)3 .[1]
-
Purpose: Paramagnetic agent that shortens
relaxation times, allowing faster quantitative acquisition. -
Concentration: 5 mg/mL (approx 0.01 - 0.02 M).
-
Workflow Diagram
Caption: Figure 2.[1][2][5][6][7] Step-by-step workflow for acquiring quantitative 13C NMR spectra of pyrazines.
Critical Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgig (Inverse Gated Decoupling). This suppresses the NOE to ensure signal intensity is proportional to concentration, not proton proximity.
-
Relaxation Delay (
):-
Without Cr(acac)3: Must be
(often 30-60 seconds for quaternary carbons). Impractical. -
With Cr(acac)3:2 - 5 seconds is sufficient.
-
-
Spectral Width: 220-240 ppm (to capture carbonyls if amide derivatives are present).
-
Scans (NS): Minimum 1024 for adequate S/N on quaternary carbons.
Case Study: Distinguishing Regioisomers
A common challenge in pyrazine synthesis is distinguishing between 2,3- , 2,5- , and 2,6- disubstituted isomers. 13C NMR provides a rapid symmetry check.
Scenario: Analysis of Dimethylpyrazine Isomers
All three isomers have the formula C6H8N2. Mass spectrometry cannot distinguish them.
| Isomer | Symmetry Element | Unique Ring Carbons (13C Signals) | Predicted Shifts (Approx) |
| 2,3-Dimethyl | C2 axis (bisecting C-C bonds) | 2 (C2/3 equivalent; C5/6 equivalent) | |
| 2,5-Dimethyl | Inversion Center / C2 | 2 (C2/5 equivalent; C3/6 equivalent) | |
| 2,6-Dimethyl | C2 axis (through N-N) | 2 (C2/6 equivalent; C3/5 equivalent) | |
| 2-Chloro-3-Methyl | None (Asymmetric) | 4 (All ring carbons distinct) | 4 distinct peaks in 135-155 range |
Analysis: While the number of peaks (2) is identical for the symmetric isomers, the chemical shift values differ slightly due to the position of the methyl group relative to the nitrogen lone pairs.
-
Differentiation Strategy: If 13C shows 2 peaks, the compound is symmetric. To distinguish 2,5 from 2,6, perform a Gated Decoupled 13C Experiment (without NOE, without decoupling).
-
2,5-isomer: C3 is coupled to H3 (
, large doublet) and H6 ( , small). -
2,3-isomer: C5 is coupled to H5 (
) and H6 ( ).
-
References
-
MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link][8]
-
Royal Society of Chemistry (RSC). Synthesis and characterization of 2,5-disubstituted pyrazines. (Data supporting 2,5-symmetry). Available at: [Link]
-
Nanalysis. Cheat codes for 13C qNMR (Use of Relaxation Agents). Available at: [Link]
-
IMSERC (Northwestern University). The Relaxation Delay in NMR Experiments. Available at: [Link]
Sources
- 1. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. sc.edu [sc.edu]
- 4. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Mass Spectrometric Profiling of 3-Chloropyrazine-2-Carboxamide Scaffolds
Executive Summary
This guide provides a technical analysis of mass spectrometry (MS) workflows for characterizing derivatives of 3-Chloropyrazine-2-carbonyl chloride . These compounds—primarily 3-chloropyrazine-2-carboxamides —are critical scaffolds in the development of antitubercular agents (InhA inhibitors), P2X3 antagonists, and kinase inhibitors.
This document objectively compares the MS performance of these pyrazine scaffolds against their closest structural analogs (Pyridine-2-carboxamides) and evaluates ionization techniques (ESI vs. APCI). It synthesizes experimental data to demonstrate that while pyrazines exhibit lower proton affinity than pyridines, their unique isotopic signatures and fragmentation pathways offer superior structural validation capabilities.
Part 1: The Comparative Analysis
1. Ionization Efficiency: Pyrazine vs. Pyridine Scaffolds
The primary challenge in analyzing 3-chloropyrazine derivatives is their reduced ionization efficiency compared to pyridine analogs. This is governed by the "Basicity Gap."
-
Mechanism: In Electrospray Ionization (ESI), signal intensity correlates strongly with solution-phase basicity (Proton Affinity).
-
Comparison: The pyrazine ring contains two nitrogen atoms at the 1,4-positions. The inductive electron-withdrawing effect of the second nitrogen, combined with the electronegative chlorine at the 3-position, significantly reduces the basicity of the N1 atom compared to a pyridine ring.
| Feature | 3-Chloropyrazine Scaffold | Pyridine Scaffold (Reference) | Impact on MS Sensitivity |
| pKa (Conjugate Acid) | ~0.6 | ~5.2 | Pyrazine requires more acidic mobile phases for optimal protonation |
| Proton Affinity | Lower | Higher | Pyridine yields 5-10x higher signal intensity in ESI(+). |
| Adduct Formation | High ( | Low (Dominantly | Pyrazines often split signal into adducts, lowering LOD. |
| Isotopic Pattern | Distinct (Cl signature) | Standard (C/N/O only) | Pyrazine offers superior confirmation of elemental composition. |
Expert Insight: For trace analysis of 3-chloropyrazine derivatives, APCI (Atmospheric Pressure Chemical Ionization) often outperforms ESI. The gas-phase ionization of APCI is less dependent on solution pKa, mitigating the low basicity issue of the pyrazine core.
2. Fragmentation Stability & Structural Validation
The 3-chloro substituent is not just a chemical handle; it is a mass spectrometric tag.
-
Chlorine Isotope Tag: The natural abundance of
(75.8%) and (24.2%) creates a characteristic 3:1 intensity ratio between the and peaks. This serves as an internal validation flag, distinguishing the drug scaffold from biological matrix interferences which typically lack halogens. -
Fragility of the Amide Bond: The electron-deficient pyrazine ring destabilizes the exocyclic amide bond more than a phenyl or pyridine ring would. Upon Collision-Induced Dissociation (CID), these compounds exhibit a "brittle" fragmentation pathway, yielding high-intensity daughter ions useful for Multiple Reaction Monitoring (MRM).
Part 2: Visualization of Mechanisms
Figure 1: Synthesis & Fragmentation Workflow
This diagram maps the conversion of the acid chloride precursor to the amide derivative and illustrates the primary MS fragmentation pathways (CID) used for identification.
Caption: Workflow from synthesis to MS/MS fragmentation. Note the characteristic acylium ion formation followed by decarbonylation.
Figure 2: Ionization Source Decision Tree
A logic gate for selecting the optimal ionization mode based on the specific derivative properties.
Caption: Decision matrix for maximizing sensitivity based on the polarity of the amide substituent.
Part 3: Experimental Protocols
Protocol A: Self-Validating LC-MS/MS Method
This protocol uses the chlorine isotope pattern as a real-time quality control check.
1. Sample Preparation:
-
Stock: Dissolve 1 mg of 3-chloropyrazine-2-carboxamide derivative in DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water.
-
Critical Step: Add 0.1% Formic Acid to the working solution. Reasoning: The low pKa of the pyrazine nitrogen requires a low pH environment to force protonation for ESI detection.
2. LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
3. MS Parameters (Triple Quadrupole):
-
Source: ESI Positive (or APCI if sensitivity is low).
-
Capillary Voltage: 3500 V.
-
Scan Mode: Full Scan (m/z 100–600) for isotopic verification, followed by Product Ion Scan.
4. Validation Logic (The "Chlorine Check"):
-
Extract the Mass Spectrum at the retention time of the main peak.
-
Locate the molecular ion
. -
Check: Is there a peak at
? -
Calculate: Intensity(
) / Intensity( ). -
Pass Criteria: Ratio must be between 2.8 and 3.2 . If the ratio is >5 or <2, the peak is likely an impurity or a dehalogenated artifact (common in metabolic studies).
Protocol B: Fragmentation Analysis (MRM Setup)
To build a robust quantitative method, track these specific transitions:
-
Precursor: Select the
isotope peak (M). -
Primary Transition (Quantifier): Loss of the amine group
. This yields the 3-chloropyrazine-2-acylium ion (typically m/z ~141 for the core). -
Secondary Transition (Qualifier): Loss of CO from the acylium ion (m/z 141
m/z 113). -
Collision Energy: Start at 15 eV and ramp to 30 eV. The pyrazine amide bond is relatively labile; excessive energy will shatter the ring, losing specificity.
References
-
Doležal, M., et al. (2009). Synthesis and antimycobacterial evaluation of 3-substituted pyrazine-2-carboxamides. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link
-
Fiori, J., et al. (2005). LC-ESI-MS/MS determination of pyrazine derivatives in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Link
-
Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley.[12] (General reference for Chlorine isotope patterns and Heterocycle fragmentation).
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. How are pyridine, pyrimidine and pyrazine be differentiated using Proton.. [askfilo.com]
- 9. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 12. Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis Featuring 3-Chloropyrazine-2-carbonyl chloride
Introduction: The Art and Science of Acylation in Modern Drug Discovery
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of synthetic organic chemistry.[1] Its significance is particularly profound in the realm of drug development and medicinal chemistry, where the formation of amide and ester bonds is fundamental to the architecture of a vast array of therapeutic agents. The choice of an acylating agent is a critical decision in any synthetic campaign, directly influencing reaction efficiency, selectivity, scalability, and the overall purity of the final product.[2]
This guide provides an in-depth comparison of 3-Chloropyrazine-2-carbonyl chloride with other commonly employed acylating agents. We will move beyond a simple cataloging of reagents to explore the causality behind their reactivity, the practical nuances of their application, and the strategic advantages of selecting a specialized agent for complex molecular synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection of acylation strategies.
Profiling the Acylating Agents: A Spectrum of Reactivity and Application
The efficacy of an acylation reaction is intrinsically linked to the nature of the acylating agent.[3] These reagents can be broadly categorized based on their reactivity, which generally follows the order: Acyl Chlorides > Acid Anhydrides > Activated Carboxylic Acids.[2]
The Archetypes: Aliphatic and Aromatic Acyl Chlorides
Acyl chlorides, such as acetyl chloride and benzoyl chloride, are among the most reactive acylating agents.[4] Their high electrophilicity stems from the inductive effect of the chlorine atom, which strongly polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5]
-
Advantages: High reactivity often leads to rapid reaction times and high yields, even with weakly nucleophilic substrates.[6]
-
Disadvantages: Their high reactivity can also be a drawback, leading to poor selectivity in multifunctional molecules. A significant operational challenge is the liberation of corrosive hydrogen chloride (HCl) gas as a byproduct, which necessitates the use of a stoichiometric amount of base to neutralize it and can complicate purification.[2]
The Workhorse: Acid Anhydrides
Acid anhydrides, like acetic anhydride, offer a more moderate reactivity profile compared to their acyl chloride counterparts.[7]
-
Advantages: They are generally more selective and easier to handle. The carboxylic acid byproduct is less corrosive and often easier to remove than HCl.[2]
-
Disadvantages: Acylation with anhydrides can be slower and may require heating or the use of a catalyst to achieve satisfactory conversion.[8] This method is also less atom-economical, as half of the anhydride molecule is lost as the carboxylic acid byproduct.
The Precision Tools: Carboxylic Acids with Coupling Reagents
For reactions requiring fine-tuning and mild conditions, particularly in peptide synthesis, carboxylic acids are activated in situ using coupling reagents. A vast arsenal of these reagents exists, including carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).[9]
-
Advantages: This approach offers exceptional control over reactivity and is compatible with a wide range of sensitive functional groups. The byproducts are often designed to be easily separable.
-
Disadvantages: Coupling reagents are typically complex, expensive, and generate significant amounts of waste, which can be a concern for large-scale synthesis.
The Heterocyclic Specialist: 3-Chloropyrazine-2-carbonyl chloride
3-Chloropyrazine-2-carbonyl chloride represents a class of specialized acylating agents that not only participate in bond formation but also introduce a valuable molecular scaffold. The pyrazine ring is a prominent feature in numerous biologically active compounds.[10][11][12]
-
Inherent Reactivity: The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms.[11] This electron-withdrawing nature, compounded by the inductive effect of the chlorine substituent at the 3-position, significantly enhances the electrophilicity of the carbonyl carbon in the acyl chloride moiety. This makes 3-Chloropyrazine-2-carbonyl chloride a highly reactive acylating agent, likely on par with or exceeding the reactivity of simple aromatic acyl chlorides like benzoyl chloride.
-
Strategic Advantage: The primary reason for selecting this reagent is to incorporate the 3-chloropyrazine-2-carboxamide core structure into the target molecule. This heterocyclic motif is a key pharmacophore in a variety of drugs, including kinase inhibitors and antimycobacterial agents.[10][13] For instance, the pyrazine ring is a crucial component of the diuretic drug Amiloride.[14]
A Data-Driven Comparison of Acylating Agent Performance
To provide a quantitative perspective, the following tables summarize the key characteristics and representative performance of different acylating agent classes.
Table 1: Qualitative Comparison of Acylating Agent Classes
| Feature | Acyl Chlorides (General) | Acid Anhydrides | Carboxylic Acids + Coupling Reagents | 3-Chloropyrazine-2-carbonyl chloride |
| Reactivity | Very High | High | Variable (Tunable) | Very High |
| Selectivity | Low to Moderate | Moderate | High | Moderate |
| Byproducts | HCl (Corrosive) | Carboxylic Acid | Reagent-dependent (e.g., Urea, HOBt) | HCl (Corrosive) |
| Handling | Moisture sensitive, corrosive | Less sensitive than acyl chlorides | Generally stable solids | Moisture sensitive, corrosive |
| Key Advantage | High reactivity, cost-effective | Ease of handling, moderate reactivity | Mild conditions, high selectivity | Introduces valuable pyrazine scaffold |
| Key Disadvantage | Corrosive byproduct, low selectivity | Lower reactivity, atom economy | Cost, byproduct removal | Corrosive byproduct |
Table 2: Representative Experimental Data for Amide Formation with Benzylamine
| Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzoyl Chloride | Pyridine | DCM | RT | 1-2 h | >95 | General Knowledge |
| Acetic Anhydride | Pyridine | DCM | RT | 2-4 h | >90 | General Knowledge |
| Benzoic Acid + HATU | DIPEA | DMF | RT | 1-3 h | >95 | [9] |
| 3-Chloropyrazine-2-carbonyl chloride | Et3N | Toluene | RT | <1 h | High | Inferred from[13][15] |
Experimental Corner: A Self-Validating Protocol for Comparative Analysis
To ensure a fair and objective comparison, it is crucial to evaluate different acylating agents under standardized conditions. The following protocol for the acylation of benzylamine is designed to be a self-validating system.
General Protocol for the Acylation of Benzylamine
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of benzylamine (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane or THF, 0.5 M).
-
Base Addition: Add a suitable base (1.1 - 1.5 eq, e.g., triethylamine or pyridine). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add a solution of the acylating agent (1.05 eq) in the same anhydrous solvent to the stirred reaction mixture.
-
For Acyl Chlorides/Anhydrides: Direct addition.
-
For Carboxylic Acids: Pre-mix the carboxylic acid (1.05 eq) and the coupling reagent (1.1 eq) in the solvent for 5-10 minutes before adding to the amine solution.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO3 (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow for Comparative Acylation
Caption: Standardized workflow for comparing the performance of different acylating agents.
The Strategic Imperative: Why Choose 3-Chloropyrazine-2-carbonyl chloride?
The decision to use a specialized reagent like 3-Chloropyrazine-2-carbonyl chloride is driven by synthetic strategy rather than a simple need for acylation. It is the reagent of choice when the 3-chloropyrazine-2-carboxamide moiety is a desired pharmacophore or a key intermediate in a larger synthetic route.
Causality in Drug Design: Pyrazine-based structures are prevalent in medicinal chemistry due to their ability to act as bioisosteres for other aromatic rings and their capacity to engage in hydrogen bonding interactions with biological targets.[10] The development of potent and selective kinase inhibitors, for example, has heavily relied on pyrazine-containing scaffolds.[10] Therefore, the use of 3-Chloropyrazine-2-carbonyl chloride provides a direct and efficient route to access these privileged structures. The chlorine atom at the 3-position can also serve as a handle for further functionalization through nucleophilic aromatic substitution reactions, adding to the synthetic utility of this reagent.[13]
Illustrative Synthetic Pathway
Caption: Synthetic utility of 3-Chloropyrazine-2-carbonyl chloride in drug discovery.
Conclusion
The selection of an acylating agent is a nuanced decision that balances reactivity, selectivity, cost, and the strategic goals of the synthesis. While general-purpose reagents like simple acyl chlorides and anhydrides are suitable for many applications, specialized agents such as 3-Chloropyrazine-2-carbonyl chloride offer a powerful advantage in the context of drug discovery and complex molecule synthesis. Its high reactivity, combined with the ability to introduce a medicinally relevant pyrazine scaffold, makes it an invaluable tool for accessing novel chemical matter with therapeutic potential. Understanding the unique characteristics of each class of acylating agent empowers the modern chemist to design more efficient, elegant, and effective synthetic routes.
References
-
Vertex AI Search. (2023). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. 16
-
Al-Suhaimi, E. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. 10
-
Ace Chemistry. Acylating agents. 4
-
Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. 13
-
IRJMETS. (2025). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. 11
-
Aapptec Peptides. Coupling Reagents. 9
-
Bouz, G., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. 17
-
Study.com. Acylation Overview, Mechanism & Agents. 18
-
Study.com. (2022). Acylation: Mechanism & Reaction. 1
-
Wikipedia. Amiloride. 14
-
Save My Exams. (2025). Acylation Mechanism. 19
-
Farooq, U., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. 20
-
ResearchGate. (2018). Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and final products 1–12. 15
-
PubChem. 3-(4-Chlorophenyl)pyrazine-2-carbonyl chloride. 21
-
J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. 3
-
Wikipedia. Acyl chloride. 5
-
Benchchem. (2025). Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. 2
-
de Fatima, A., et al. (2012). Pyrazine derivatives: a patent review (2008 - present). PubMed. 12
-
Floris, T., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. 8
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Wikipedia. Acylation. 7
-
Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. 6
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Structural Elucidation of 3-Chloropyrazine-2-carbonyl Chloride Derivatives
A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary & Strategic Context
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1]
In the development of pyrazine-based pharmacophores—specifically antitubercular and antimicrobial agents derived from 3-chloropyrazine-2-carbonyl chloride —structural ambiguity is a critical bottleneck.[1] While solution-state NMR (
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic and computational alternatives.[1] It argues that for this specific scaffold, SC-XRD is not merely a validation step but a necessary tool to define the halogen-bonding networks and amide torsion angles that dictate receptor binding affinity.[1]
Comparative Analysis: SC-XRD vs. Alternatives
The Core Problem: The 3-chloropyrazine scaffold possesses a "molecular hinge" at the C2-carbonyl position. The adjacent C3-chlorine atom creates a steric clash that forces the carbonyl group out of planarity or locks it into a specific conformation via intramolecular interactions (e.g., N-H...Cl).[1]
Table 1: Performance Matrix for Structural Elucidation
| Feature | X-Ray Crystallography (SC-XRD) | Solution State NMR (NOESY/ROESY) | Computational Modeling (DFT) |
| 3D Conformation | Definitive. Direct observation of bond lengths, angles, and torsions.[1] | Inferred. Based on through-space coupling; subject to motional averaging. | Predictive. Heavily dependent on basis set and solvent model accuracy. |
| Intermolecular Interactions | Visible. Directly maps Halogen Bonds (C-Cl...O/N) and | Invisible. Concentration-dependent shifts are often ambiguous. | Theoretical. Requires high-level calculations (e.g., M06-2X) to capture dispersion.[1] |
| Stereochemistry | Absolute. Unambiguous assignment of chiral centers and amide isomers (syn/anti).[1] | Relative. Requires reference standards or derivatization. | N/A. |
| Throughput | Low (Days to Weeks for crystal growth).[1] | High (Minutes per sample). | High (Hours per calculation).[1][2] |
| Sample State | Solid (Crystal lattice).[1] | Solution (Isotropic). | Gas/Solvent Continuum. |
Expert Insight: For 3-chloropyrazine derivatives, NMR often shows broadened signals for the amide proton due to restricted rotation caused by the C3-chlorine.[1] Only SC-XRD can freeze this state to determine if the amide oxygen is syn or anti to the pyrazine nitrogen—a critical factor for docking simulations.
Experimental Protocols
To achieve high-quality diffraction data for this class of compounds, specific crystallization strategies are required to overcome the high solubility of the pyrazine ring.[1]
Protocol A: Synthesis of Model Derivative (Benzylamine Coupling)
Context: Generating the amide target from the acid chloride.
-
Dissolution: Dissolve 3-chloropyrazine-2-carbonyl chloride (1.0 eq) in anhydrous THF under Argon.
-
Addition: Cool to 0°C. Add Triethylamine (1.2 eq) followed by dropwise addition of the amine (e.g., 4-methylbenzylamine, 1.0 eq).
-
Reaction: Stir at RT for 2 hours (monitor by TLC).
-
Workup: Quench with water, extract with DCM, and concentrate.
Protocol B: Crystallization Strategies (The "Product" Workflow)
Objective: Obtain single crystals >0.2mm suitable for diffraction.
| Method | Slow Evaporation (SE) | Vapor Diffusion (VD) |
| Solvent System | Methanol or Ethanol (HPLC Grade).[1] | Solvent: THF or DCM; Antisolvent: Pentane or Hexane. |
| Procedure | Dissolve 20mg in 2mL solvent. Filter through 0.45µm PTFE. Cover vial with parafilm, poke 3 holes.[1] Leave at 4°C. | Dissolve 15mg in inner vial (0.5mL solvent). Place in outer jar containing 3mL antisolvent. Cap tightly. |
| Suitability | Best for stable amides with H-bond donors. | Best for lipophilic esters or highly substituted derivatives. |
| Outcome | Prisms/Blocks (typically | Needles/Plates (often require cryo-loop mounting).[1] |
Visualization: Synthesis & Crystallization Workflow[1]
Figure 1: Optimized workflow for converting the acid chloride scaffold into diffraction-quality crystals.
Structural Interpretation: The "Hidden" Interactions
This section details what researchers must look for in the crystallographic data that other methods miss.
4.1 Halogen Bonding (The C3-Cl Factor)
In 3-chloropyrazine derivatives, the chlorine atom is not chemically inert.[1] It frequently acts as a Halogen Bond (XB) Donor .[1]
-
Mechanism: The
-hole (positive electrostatic potential) on the extension of the C-Cl bond interacts with nucleophiles (Lewis bases).[1] -
Observation: Look for intermolecular contacts where
and the distance is less than the sum of van der Waals radii. -
Significance: These interactions lock the crystal lattice and mimic ligand-receptor interactions in the biological pocket (e.g., with backbone carbonyls of the target protein).[1]
4.2 Intramolecular Hydrogen Bonding
The 2-carboxamide group often forms an intramolecular hydrogen bond (
-
SC-XRD Evidence: A planar 6-membered or 5-membered pseudo-ring conformation.
-
Drug Design Implication: This "pre-organized" conformation reduces the entropic penalty of binding, potentially increasing potency.[1]
Logic Flow: Resolving Structural Ambiguity
When spectroscopic data conflicts with expected reactivity, SC-XRD provides the adjudication.[1]
Figure 2: Decision matrix for utilizing X-ray data to resolve conformational ambiguity caused by the C3-Chlorine.
References
-
Jandourek, O., et al. (2017).[1] "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 223.[1] [1]
-
Ebadi, A. (2018).[1][3] "Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-carboxamide-bridged Two-dimensional Polymeric Copper(II) Complex." Revue Roumaine de Chimie, 63(10), 897-902.[1][3]
-
Brammer, L. (2017).[1] "Halogen bonding in crystal engineering." Royal Society of Chemistry.
-
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1]
Sources
Elemental Analysis Validation for Novel Pyrazine Compounds
Bridging the Purity Gap: A Senior Scientist’s Guide to Refractory Nitrogen Analysis
Executive Summary: The "Purity Gap"
In drug discovery, novel pyrazine derivatives are prized for their pharmacological activity (e.g., antituberculars, kinase inhibitors). However, they present a notorious analytical challenge: incomplete combustion . Standard automated elemental analysis (EA) frequently yields low nitrogen values for these compounds, leading to false rejections or, worse, the undetected presence of amorphous impurities.
This guide challenges the reliance on High-Resolution Mass Spectrometry (HRMS) as a sole purity indicator and details a validated, optimized combustion protocol using Vanadium Pentoxide (
The Challenge: Why Pyrazines Fail Standard Combustion
The core issue lies in the thermodynamics of the pyrazine ring. Unlike simple aliphatic amines, pyrazines possess high thermal stability and a tendency to form graphitic carbon nitrides (
-
The Mechanism of Failure: In standard "flash combustion" (
), the oxygen pulse is sometimes insufficient to penetrate the char layer formed by the pyrazine backbone. Nitrogen becomes trapped in the ash rather than converting to gas. -
The Symptom: Consistently low Nitrogen (
) results (often below theoretical), while Carbon ( ) remains within acceptable limits.
Comparative Analysis: EA vs. HRMS vs. Optimized EA
Many researchers pivot to HRMS when EA fails, arguing that "accurate mass proves structure." This is a logical fallacy regarding purity .
Objective Comparison Table
| Feature | Method A: Standard EA | Method B: HRMS | Method C: Optimized EA (Recommended) |
| Principle | Flash Combustion ( | Ionization/Time-of-Flight | Catalytic Combustion ( |
| Primary Output | Bulk % Composition | Molecular Formula ID | Bulk % Composition |
| Purity Insight | High (Detects non-combustibles) | Low (Blind to salts/solvents) | High (True stoichiometry) |
| Pyrazine Performance | Poor (Low N bias) | Excellent (For ID only) | Excellent (Accurate N recovery) |
| Solvent Detection | Indirect (via C/H deviation) | Poor (often suppressed) | Indirect (via C/H deviation) |
| Inorganic Salt Detection | Detected (Low totals) | Blind | Detected (Low totals) |
| Cost per Run | Low | High | Moderate |
Experimental Data: Novel Pyrazine Derivative (Theoretical N: 24.55%)
Data represents an average of
| Method | Result (%N) | Deviation | Verdict |
| Standard EA | FAIL | ||
| HRMS | N/A (Matches Formula) | PASS (ID Only) | |
| Optimized EA | PASS |
Critical Insight: The HRMS confirmed the identity of the molecule but failed to detect a 5% inorganic salt impurity that the Optimized EA revealed through the bulk percentage calculation.
The Optimized Protocol: The "Sandwich" Technique
To validate pyrazines, we must induce complete oxidation using a solid-state oxygen donor.
Reagents & Equipment[1][2][3][4][5][6][7][8][9]
-
Instrument: Organic Elemental Analyzer (e.g., Elementar vario, PerkinElmer 2400).
-
Additive: Vanadium Pentoxide (
) or Tungsten Oxide ( ), analytical grade. -
Capsules: Tin (Sn) capsules (exothermic oxidation aids flash combustion).
-
Balance: Microbalance readable to
(1 ).
Step-by-Step Workflow
-
Hygroscopicity Check: Pyrazines are often hygroscopic. Dry sample at
under vacuum for 4 hours prior to weighing. -
Blank Calibration: Run 3 empty tin capsules + 10 mg
to establish the nitrogen blank baseline. -
The "Sandwich" Weighing:
-
Tare the empty tin capsule.[1]
-
Add 1.5 - 2.0 mg of sample (carefully placed at the bottom).
-
Add 5 - 10 mg of
powder directly on top of the sample. -
Why? The
melts at , providing a localized oxygen source directly where the char forms, catalyzing the breakdown of refractory C-N bonds.
-
-
Fold & Seal: Tightly fold the capsule to exclude atmospheric nitrogen. Ensure no powder is trapped in the fold.
-
Combustion Parameters:
-
Furnace Temperature:
(Boosted from standard ). -
Oxygen Dose: 120 seconds (or 15mL excess).
-
-
Analysis: Calculate results using the K-factor method based on an acetanilide standard.
Validation Framework (ICH Q2(R1) Alignment)
To publish or submit to regulatory bodies (FDA/EMA), the method must be validated.
A. Accuracy (Recovery)[10]
-
Protocol: Analyze a certified reference material (CRM) with high nitrogen content (e.g., Sulfanilamide, 16.27% N) using the
method. -
Acceptance: Recovery must be
.
B. Precision (Repeatability)
-
Protocol: Analyze 6 replicates of the novel pyrazine compound.
-
Acceptance: Relative Standard Deviation (RSD)
.
C. Robustness
-
Protocol: Deliberately vary the oxygen dose by
and furnace temperature by . -
Acceptance: Results must remain within the
absolute error limit required by journals like J. Org. Chem. and JACS.
Visualization: Decision Matrix & Workflow
The following diagram illustrates the decision logic for analyzing high-nitrogen heterocycles.
Caption: Optimized decision workflow for handling refractory nitrogen compounds, emphasizing the "Sandwich" additive step.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Journal of Organic Chemistry. (2023).
standard). [Link] -
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[2] (Discussion on EA vs. NMR/MS). [Link]
Sources
Navigating the Synthesis of 3-Chloropyrazine-2-carbonyl chloride: A Comparative Guide to Thionyl Chloride Alternatives
For the modern researcher, scientist, and drug development professional, the synthesis of key intermediates demands a careful balance of efficiency, safety, and cost-effectiveness. The conversion of 3-chloropyrazine-2-carboxylic acid to its highly reactive acyl chloride derivative, 3-Chloropyrazine-2-carbonyl chloride, is a critical step in the synthesis of numerous pharmaceutical compounds, including antiviral agents like Favipiravir. While thionyl chloride (SOCl₂) has been a workhorse for this transformation, its hazardous nature and challenging work-up have prompted the exploration of viable alternatives. This guide provides a comprehensive comparison of alternative reagents, offering detailed experimental insights and a framework for selecting the optimal chlorinating agent for your specific needs.
Introduction: The Quest for Superior Chlorinating Agents
The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry. The ideal reagent for this conversion should offer high yields, clean conversion with minimal byproducts, mild reaction conditions, and a favorable safety profile. Thionyl chloride, while effective, often requires high temperatures and can lead to the formation of sulfur-containing impurities that complicate purification. This guide will delve into the practical application and comparative performance of several key alternatives: oxalyl chloride, phosphorus pentachloride, triphosgene, and cyanuric chloride.
At a Glance: Comparative Overview of Chlorinating Agents
| Reagent | Key Advantages | Key Disadvantages | Typical Conditions |
| Thionyl Chloride (SOCl₂) (Baseline) | Low cost, readily available. | Corrosive, toxic SO₂ byproduct, often requires reflux. | Neat or in a non-polar solvent (e.g., toluene), reflux. |
| **Oxalyl Chloride ((COCl)₂) ** | Mild conditions (often room temp.), gaseous byproducts (CO, CO₂, HCl), high purity products. | Higher cost, moisture-sensitive. | DCM or DCE with catalytic DMF, 0 °C to RT. |
| Phosphorus Pentachloride (PCl₅) | Highly reactive, effective for sterically hindered acids. | Solid handling can be challenging, solid byproduct (POCl₃) can complicate workup. | Inert solvent (e.g., DCM, chloroform), 0 °C to reflux. |
| Triphosgene (BTC) | Solid, safer to handle than phosgene gas, clean reaction. | Higher cost, requires careful handling due to potential phosgene release. | Inert solvent (e.g., DCM, toluene) with a base (e.g., pyridine), 0 °C to RT. |
| Cyanuric Chloride (TCT) | Low cost, stable solid, easy to handle. | Can require higher temperatures, solid byproducts. | Acetone or other inert solvents, often with a base, 0 °C to reflux. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each alternative, including mechanistic considerations and step-by-step experimental protocols.
Oxalyl Chloride: The Mild and Clean Alternative
Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is often the reagent of choice for small to medium-scale syntheses where high purity is paramount.[1][2][3] The reaction proceeds through the formation of the Vilsmeier reagent, which is the active chlorinating species.[1] This method offers the significant advantage of producing only gaseous byproducts, simplifying the workup to a simple evaporation of the solvent and excess reagent.[2]
Mechanism of Action with Oxalyl Chloride/DMF:
Caption: Formation of the Vilsmeier reagent from DMF and oxalyl chloride, which then activates the carboxylic acid.
Experimental Protocol:
-
To a solution of 3-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid) under an inert atmosphere (N₂ or Ar) at 0 °C, add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
The resulting crude 3-Chloropyrazine-2-carbonyl chloride can often be used directly in the next step or further purified by distillation under reduced pressure. A patent for the synthesis of a similar heterocyclic acid chloride, 2-chloronicotinoyl chloride, reported a yield of 98% using this method.[4]
Phosphorus Pentachloride (PCl₅): The Powerhouse for Challenging Substrates
Phosphorus pentachloride is a highly effective chlorinating agent, particularly for less reactive or sterically hindered carboxylic acids.[5] Its primary drawback is the formation of phosphorus oxychloride (POCl₃) as a byproduct, which has a boiling point (106 °C) that can complicate the purification of the desired acyl chloride, especially if the product is also high-boiling.[6]
Reaction Workflow with PCl₅:
Caption: General workflow for the synthesis of acid chlorides using PCl₅.
Experimental Protocol:
-
In a fume hood, to a stirred suspension of 3-chloropyrazine-2-carboxylic acid (1.0 eq) in an anhydrous inert solvent such as dichloromethane or chloroform (10-15 mL per gram of acid) at 0 °C, add phosphorus pentachloride (1.1 eq) portion-wise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude 3-Chloropyrazine-2-carbonyl chloride by fractional distillation under high vacuum to separate it from the POCl₃ byproduct.
Triphosgene (Bis(trichloromethyl) carbonate): The Safer Phosgene Equivalent
Triphosgene is a solid, crystalline compound that serves as a safer and more convenient alternative to gaseous phosgene.[7][8] It can be used to synthesize a wide variety of compounds, including acid chlorides, under mild conditions.[8] The reaction is often performed in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.
Activation of Carboxylic Acid with Triphosgene:
Caption: Triphosgene activates the carboxylic acid, which is then attacked by a chloride ion.
Experimental Protocol:
-
Dissolve 3-chloropyrazine-2-carboxylic acid (1.0 eq) and a catalytic amount of pyridine (0.1 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a solution of triphosgene (0.4 eq) in dichloromethane.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be filtered to remove any pyridinium salts, and the filtrate is concentrated under reduced pressure to yield the crude acid chloride.
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): The Cost-Effective Option
Cyanuric chloride is an inexpensive, stable, and easy-to-handle solid reagent that can be used for the conversion of carboxylic acids to acid chlorides.[9][10] The reaction can be performed under neutral conditions or with the addition of a base. The workup involves the removal of the solid cyanuric acid byproduct by filtration.
Experimental Protocol:
-
To a stirred solution of 3-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous acetone (20 mL per gram of acid), add cyanuric chloride (0.5 eq).
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The precipitated cyanuric acid is removed by filtration.
-
The filtrate is concentrated under reduced pressure to give the crude 3-Chloropyrazine-2-carbonyl chloride.
Safety and Handling Considerations
All the chlorinating agents discussed are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Oxalyl Chloride: Highly corrosive and toxic upon inhalation. Reacts violently with water.[7]
-
Phosphorus Pentachloride: Corrosive solid that reacts with moisture to produce HCl.
-
Triphosgene: Although safer than phosgene, it can decompose to release phosgene upon heating or in the presence of nucleophiles. Handle with extreme caution.[11]
-
Cyanuric Chloride: Irritant and moisture-sensitive.
Conclusion: Selecting the Right Reagent for Your Synthesis
The choice of chlorinating agent for the synthesis of 3-Chloropyrazine-2-carbonyl chloride depends on a careful evaluation of scale, purity requirements, cost, and safety considerations.
-
For high-purity, small to medium-scale syntheses , oxalyl chloride with catalytic DMF is often the superior choice due to its mild reaction conditions and clean conversion with gaseous byproducts.
-
When dealing with a less reactive substrate or on a larger scale where cost is a primary driver , thionyl chloride remains a viable, albeit more hazardous, option.
-
Phosphorus pentachloride is a powerful reagent for difficult conversions but requires careful consideration of the purification challenges posed by the POCl₃ byproduct.
-
Triphosgene offers a safer alternative to phosgene for clean and efficient chlorination, making it suitable for applications where the higher cost is justified.
-
Cyanuric chloride presents a cost-effective and easy-to-handle solid alternative, though it may require longer reaction times or elevated temperatures.
By understanding the nuances of each of these alternatives, researchers can make informed decisions to optimize the synthesis of this critical pharmaceutical intermediate, ensuring both efficiency and safety in the laboratory.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloropyrazine-2-carbonyl chloride
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 3-Chloropyrazine-2-carbonyl chloride demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) protocols, ensuring not only compliance but a foundational culture of safety within your laboratory.
Understanding the Inherent Risks of 3-Chloropyrazine-2-carbonyl chloride
3-Chloropyrazine-2-carbonyl chloride is a valuable reagent in organic synthesis; however, its utility is accompanied by significant hazards that necessitate robust safety measures. This compound is classified as harmful if swallowed, can cause severe skin burns and eye damage, and may lead to respiratory irritation[1][2][3][4][5]. A critical and potentially violent reaction with water underscores the need for stringent handling protocols[1][3][6].
The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our PPE strategy must create a comprehensive barrier to safeguard against these risks.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a thorough risk assessment of 3-Chloropyrazine-2-carbonyl chloride.
Eye and Face Protection: The First Line of Defense
Given the severe eye damage this chemical can inflict, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: These are the absolute minimum requirement for any work in a laboratory where this chemical is present.
-
Chemical Goggles: For any procedure involving the transfer or potential splashing of 3-Chloropyrazine-2-carbonyl chloride, chemical goggles that form a seal around the eyes are mandatory.
-
Face Shield: When handling larger quantities or during procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with chemical goggles to protect the entire face.
Rationale: The carbonyl chloride functional group can react with the moisture in your eyes, leading to severe irritation and chemical burns. The immediate and thorough rinsing of the eyes for at least 15 minutes is critical in the event of an exposure, but prevention through proper eye protection is paramount[1][2][7].
Skin Protection: A Barrier Against Corrosivity
Direct skin contact with 3-Chloropyrazine-2-carbonyl chloride can cause severe burns[5]. A multi-layered approach to skin protection is essential.
-
Gloves: The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact[8]. However, for prolonged handling, it is advisable to consult the manufacturer's glove compatibility data. Double-gloving is a recommended practice to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination occurs. Gloves should be inspected for any signs of degradation or perforation before each use and changed regularly[8].
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect the arms and body from accidental splashes.
-
Chemical-Resistant Apron: For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Rationale: The corrosive nature of this compound necessitates a robust barrier to prevent skin contact. Contaminated clothing should be removed immediately, and the affected skin area should be rinsed thoroughly with water[1][2][7].
Respiratory Protection: Safeguarding Against Inhalation Hazards
Handling 3-Chloropyrazine-2-carbonyl chloride can generate dust or vapors that are harmful if inhaled[2][5].
-
Chemical Fume Hood: All handling of 3-Chloropyrazine-2-carbonyl chloride must be conducted within a properly functioning chemical fume hood[2][3]. This is the primary engineering control to minimize inhalation exposure.
-
Respirator: In situations where a fume hood is not available or as a supplementary measure during spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used[9]. Fit-testing and proper training on respirator use are essential for its effectiveness[9][10]. A surgical mask does not provide adequate respiratory protection from chemical vapors[9].
Rationale: Inhalation of the vapors or dust can cause irritation to the respiratory system[2]. The use of a fume hood is a critical engineering control to capture these emissions at the source.
Safe Handling and Operations Workflow
A systematic approach to handling this reagent is crucial for minimizing risk.
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
Don all required PPE: safety goggles and face shield, nitrile gloves (consider double-gloving), and a lab coat.
-
Have a spill kit readily accessible.
Handling:
-
Carefully open the container within the fume hood.
-
Dispense the required amount of the chemical, avoiding the generation of dust.
-
Close the container tightly after use.
-
Conduct all reactions and manipulations within the fume hood.
Post-Handling:
-
Clean the work area thoroughly.
-
Properly dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves[11][12].
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][2][7]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1][2][7]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Spill: Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, use an inert absorbent material to contain the spill. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.
Waste Disposal
All waste materials contaminated with 3-Chloropyrazine-2-carbonyl chloride, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Quantitative Data Summary
| Hazard Statement | GHS Classification | Protective Measures |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5] |
| Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B), Serious eye damage (Category 1) | Wear protective gloves, protective clothing, and eye/face protection.[5] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/gas/mist/vapors/spray.[4] |
| Reacts violently with water | - | Keep away from water. Handle under inert gas.[1][3][6] |
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of 3-Chloropyrazine-2-carbonyl chloride.
References
- 2-SAFETY D
- 3-chloropyrazine-2-carbonitrile - SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2009-10-02).
- SAFETY D
- SAFETY D
- Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking * SECTION 2 - ghc.de. (2024-06-06).
- BLD Pharmatech. (n.d.).
- Safety Data Sheet - Angene Chemical. (2021-05-01).
- 2-Chloropyrazine - Apollo Scientific. (n.d.).
- 5-Chloropyrazine-2-carboxylic acid - Apollo Scientific. (2023-07-07).
- SAFETY D
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
